Chroman-4-one oxime
Description
BenchChem offers high-quality Chroman-4-one oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chroman-4-one oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-(2,3-dihydrochromen-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-10-8-5-6-12-9-4-2-1-3-7(8)9/h1-4,11H,5-6H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWLISSVPQGXNV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC2=CC=CC=C2/C1=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Spectroscopic Characterization of Chroman-4-one Oxime
This guide details the spectroscopic characterization of Chroman-4-one oxime (4-hydroxyiminochromane), a pivotal intermediate in the synthesis of homoisoflavonoids and bioactive heterocyclic compounds. The following protocols and data analysis provide a self-validating framework for confirming the identity and purity of this compound in a drug development setting.
Technical Guide for Structural Validation & Analysis
Introduction & Application Context
Chroman-4-one oxime (CAS: 24541-01-3) serves as a critical scaffold in medicinal chemistry, functioning as a precursor for aminochromans and isoxazoline derivatives. Its structural integrity is defined by the bicyclic chroman core and the C=N-OH functionality, which introduces E/Z isomerism—a key parameter in downstream stereoselective synthesis. This guide provides the definitive spectroscopic signature (NMR, IR, MS) required to validate the synthesis and isomeric purity of the compound.
Synthesis & Sample Preparation
To ensure the spectroscopic data correlates with a standard sample, the compound is prepared via the condensation of 4-chromanone with hydroxylamine.
-
Precursor: 4-Chromanone (
, MW 148.16) -
Reagent: Hydroxylamine Hydrochloride (
) / Sodium Acetate ( ) -
Solvent System: Ethanol/Water (
) -
Reaction Type: Nucleophilic Addition-Elimination
-
Physical State: White crystalline solid
-
Melting Point: 139°C – 142°C (Recrystallized from Methanol)
Synthesis Workflow (DOT Visualization)
Caption: Synthesis pathway converting the carbonyl functionality to the oxime via addition-elimination.
Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data distinguishes the oxime from its ketone precursor. The most diagnostic change is the upfield shift of the C-4 carbon and the shielding/deshielding effects on the C-3 and C-5 protons due to the anisotropy of the C=N bond versus C=O.
Isomerism Note: The (E)-isomer is thermodynamically favored and typically constitutes >95% of the isolated product. The hydroxyl group (OH) is anti to the benzene ring (syn to the C-3 methylene) to minimize steric repulsion with the peri-proton at C-5.
1H NMR Data (400 MHz, DMSO-d6)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| N-OH | 11.35 | s (br) | 1H | - | Diagnostic oxime hydroxyl; disappears with |
| H-5 | 7.82 | dd | 1H | 8.0, 1.5 | Peri-proton; deshielded by C=N, but less than in ketone (~7.9). |
| H-7 | 7.35 | td | 1H | 8.0, 1.5 | Aromatic ring proton. |
| H-8 | 6.95 | d | 1H | 8.0 | Ortho to ether oxygen; shielded. |
| H-6 | 7.02 | t | 1H | 8.0 | Aromatic ring proton. |
| H-2 | 4.18 | t | 2H | 6.0 | Adjacent to Oxygen; characteristic triplet. |
| H-3 | 2.85 | t | 2H | 6.0 |
13C NMR Data (100 MHz, DMSO-d6)
| Position | Shift ( | Assignment Logic |
| C-4 | 152.4 | C=N . Major diagnostic shift from C=O (~192 ppm). |
| C-8a | 157.8 | Quaternary aromatic C-O. |
| C-7 | 132.5 | Aromatic CH. |
| C-5 | 125.4 | Aromatic CH. |
| C-6 | 121.2 | Aromatic CH. |
| C-4a | 118.5 | Quaternary aromatic C-C. |
| C-8 | 117.2 | Aromatic CH. |
| C-2 | 65.8 | O-CH2. |
| C-3 | 25.4 |
B. Infrared Spectroscopy (FT-IR)
The IR spectrum confirms the transformation of the carbonyl group. The disappearance of the strong ketone C=O stretch (
| Frequency ( | Intensity | Vibration Mode | Diagnostic Value |
| 3200 – 3350 | Broad, Med | H-bonded oxime hydroxyl. | |
| 3050 | Weak | Aromatic C-H stretch. | |
| 1635 – 1645 | Medium | Key Identifier. Distinct from C=O. | |
| 1605, 1580 | Strong | Aromatic ring breathing. | |
| 1230 | Strong | Aryl alkyl ether stretch (chroman ring). | |
| 940 | Medium | Characteristic N-O single bond stretch. |
C. Mass Spectrometry (MS)
The fragmentation pattern is dominated by the stability of the benzopyran core and the labile nature of the oxime hydroxyl group.
-
Ionization Mode: Electron Impact (EI, 70 eV)
-
Molecular Ion (
): m/z 163 -
Base Peak: m/z 146 (M - OH) or m/z 131 (depending on conditions)
Fragmentation Pathway Analysis[2]
- (m/z 163): Stable molecular ion.
- (m/z 146): Loss of the hydroxyl radical is the primary fragmentation pathway for oximes, generating a nitrilium-like cation.
- (m/z 145): Elimination of water.
-
Retro-Diels-Alder (RDA): Cleavage of the heterocyclic ring typically yields ions at m/z 120 (salicylaldehyde derivative) or m/z 92 (phenol radical cation).
MS Fragmentation Logic (DOT Visualization)
Caption: Primary fragmentation pathways observed in EI-MS for chroman-4-one oxime.
References
-
Synthesis & Properties: Preparation of 4-Chromanone Oxime. PrepChem. Available at: [Link]
-
Precursor Characterization: Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. MDPI Molecules. Available at: [Link]
-
Oxime Isomerism & NMR: Identification of E and Z isomers of oximes by NMR. TSI Journals. Available at: [Link]
-
General IR Data: IR Absorbance of Oxime Characteristic Bands. ResearchGate. Available at: [Link][3]
Sources
Biological activity of Chroman-4-one oxime and its derivatives
An In-depth Technical Guide to the Biological Activity of Chroman-4-one Oxime and Its Derivatives
Abstract
The chroman-4-one scaffold is recognized as a privileged structure in medicinal chemistry, serving as a foundational building block for a vast array of biologically active compounds.[1][2] Its structural versatility allows for extensive chemical modification, leading to derivatives with a wide spectrum of therapeutic applications.[2] A particularly fruitful area of investigation involves the modification of the C-4 carbonyl group to form chroman-4-one oximes and their subsequent derivatives. The introduction of the oxime functional group—with its distinct electronic and steric properties, including multiple hydrogen bond acceptors and one donor—can significantly alter the molecule's interaction with biological targets compared to its parent ketone, often enhancing potency and selectivity.[3][4][5] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of chroman-4-one oximes. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action, presenting key structure-activity relationship (SAR) data, and detailing the experimental protocols used for their evaluation.
Synthetic Strategies for Chroman-4-one Oxime Derivatives
The journey from simple phenolic precursors to complex chroman-4-one oxime derivatives is a multi-step process grounded in fundamental organic chemistry reactions. The initial construction of the core chroman-4-one ring system is most commonly achieved through a base-promoted aldol condensation, which is then followed by oximation and optional further derivatization.[1][6]
Core Scaffold Synthesis
The primary route to the chroman-4-one scaffold involves the reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde.[6] This reaction proceeds via an aldol condensation followed by an intramolecular oxa-Michael addition, which closes the heterocyclic ring. The choice of substituents on both the acetophenone and the aldehyde is critical as it dictates the substitution pattern of the final product and is a key determinant of its ultimate biological activity.
Oximation and Derivatization
Once the chroman-4-one ketone is synthesized, the C-4 carbonyl is converted to an oxime by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium acetate or pyridine.[1] This reaction is robust and typically proceeds in high yield. The resulting oxime contains a hydroxyl group that serves as a handle for further chemical modification, such as O-alkylation or O-acylation, to generate a library of oxime ether and ester derivatives.[7] This derivatization is crucial for fine-tuning the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby optimizing its pharmacokinetic and pharmacodynamic properties.
Anticancer Activity: Targeting Key Cellular Pathways
The chroman-4-one scaffold is a prominent feature in a variety of compounds with potent anticancer activity.[8][9] Derivatives have demonstrated cytotoxicity against multiple cancer cell lines, including leukemia and breast cancer, through mechanisms that include the induction of apoptosis and the targeted inhibition of critical enzymes involved in cell cycle regulation.[6][8]
Mechanism of Action: SIRT2 Inhibition
A key mechanism underlying the antiproliferative effects of these compounds is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase.[10] SIRT2 is involved in crucial cellular processes like cell cycle control and tubulin deacetylation; its inhibition leads to hyperacetylation of α-tubulin, cell cycle arrest, and subsequent tumor growth inhibition.[6][10] Chroman-4-one derivatives have emerged as potent and highly selective inhibitors of SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[10]
The structure-activity relationship (SAR) for SIRT2 inhibition is well-defined. Potency is heavily influenced by substitutions at the 2-, 6-, and 8-positions of the chroman-4-one ring.[6][10]
-
Position 2: An alkyl chain of optimal length (e.g., n-pentyl) is favorable, while bulky groups or branching near the ring decrease activity.[10]
-
Positions 6 and 8: Larger, electron-withdrawing substituents, such as halogens (Br, Cl), significantly enhance inhibitory potency. For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a particularly potent inhibitor.[10]
Quantitative Data: Antimicrobial Activity
The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
| Compound Class | Modification | Target Organism | MIC (µg/mL) | Reference |
| Chroman-4-one | Unsubstituted (Pos. 7-OH) | Candida albicans | 15.6 | [11][12] |
| Chroman-4-one | 7-O-alkylation | Candida albicans | >500 | [11][12] |
| Homoisoflavonoid | 3'-methoxy on Ring B | Candida tropicalis | 31.2 | [11][12] |
| Thiochroman-4-one Oxime Ether | 6-Cl, 2-(oxadiazole thioether) | Xanthomonas oryzae | 17 | [13] |
Anti-inflammatory Properties
Chronic inflammation is a driver of numerous diseases. Chroman-4-one derivatives have demonstrated significant anti-inflammatory effects, primarily by modulating key signaling pathways involved in the inflammatory response. [7][14]
Mechanism of Action: TLR4/MAPK Pathway Inhibition
A primary mechanism is the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway. [14]Upon stimulation by lipopolysaccharide (LPS), TLR4 triggers a downstream cascade involving mitogen-activated protein kinases (MAPKs). This activation leads to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Certain 2-phenyl-4H-chromen-4-one derivatives have been shown to suppress LPS-induced inflammation by inhibiting this TLR4/MAPK pathway, thereby downregulating the expression of these inflammatory cytokines. [14]
Experimental Methodologies
The validation of the biological activities described requires robust and reproducible experimental protocols. Below are standardized methodologies for the synthesis and evaluation of chroman-4-one oxime derivatives.
Protocol 1: General Synthesis of 2-Substituted Chroman-4-ones
[6]1. Reactant Preparation: Dissolve the substituted 2'-hydroxyacetophenone (1.0 eq) and the desired aldehyde (1.2 eq) in ethanol. 2. Base Addition: Add a catalytic amount of a suitable base (e.g., pyrrolidine or DIPA). 3. Reaction: Heat the mixture under microwave irradiation at 160-170 °C for 15-30 minutes or reflux under conventional heating until TLC indicates consumption of starting material. 4. Workup: Cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold ethanol. If not, concentrate the solvent under reduced pressure. 5. Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure chroman-4-one. 6. Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Chroman-4-one Oxime
[1]1. Reactant Preparation: Dissolve the synthesized chroman-4-one (1.0 eq) in a mixture of ethanol and pyridine. 2. Reagent Addition: Add hydroxylamine hydrochloride (1.5-2.0 eq) to the solution. 3. Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC. 4. Workup: After cooling, pour the reaction mixture into ice-cold water. 5. Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum. 6. Characterization: Confirm the formation of the oxime by spectroscopic methods. The geometry of the oxime ((E)- vs. (Z)-isomer) can be assigned based on the chemical shift of the H-5 proton in ¹H NMR spectroscopy.
Protocol 3: In Vitro SIRT2 Inhibition Assay (Fluorescence-Based)
[6][10]1. Reagent Preparation: Prepare assay buffer, a solution of human recombinant SIRT2 enzyme, the fluorogenic substrate (e.g., Fluor de Lys-SIRT2), and the developer solution containing a protease. 2. Compound Preparation: Prepare serial dilutions of the test compounds (chroman-4-one derivatives) in DMSO and then dilute further in assay buffer. 3. Reaction Initiation: In a 96-well microplate, add the SIRT2 enzyme, the test compound, and NAD⁺. Incubate for 10 minutes at 37 °C. 4. Substrate Addition: Add the fluorogenic substrate to initiate the deacetylation reaction. Incubate for 1-2 hours at 37 °C. 5. Development: Stop the deacetylation by adding the developer solution. Incubate for 30-45 minutes at 37 °C to allow the protease to cleave the deacetylated substrate, releasing the fluorophore. 6. Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm). 7. Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control. Determine IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
Chroman-4-one oximes and their derivatives represent a highly versatile and promising class of bioactive molecules. Their synthetic tractability allows for the creation of diverse chemical libraries, which have demonstrated potent and often selective activity across multiple therapeutic areas, including oncology, infectious diseases, and inflammation. The well-defined structure-activity relationships, particularly for SIRT2 inhibition, provide a clear roadmap for rational drug design and lead optimization.
Future research should focus on several key areas. Firstly, enhancing the pharmacokinetic profiles of lead compounds to improve their bioavailability and in vivo efficacy is critical. [6]Secondly, further elucidation of the specific molecular targets and off-target effects will provide a more complete understanding of their safety and mechanism of action. Finally, advancing the most promising candidates into preclinical and in vivo models of disease will be essential to validate their therapeutic potential and pave the way for potential clinical development. The chroman-4-one oxime scaffold is poised to remain a fertile ground for the discovery of next-generation therapeutics.
References
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De Oliveira, F. F., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. Available at: [Link]
-
Chaplin, J. H., et al. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. PMC - NIH. Available at: [Link]
-
Yurttaş, L., et al. (2017). New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. PMC. Available at: [Link]
-
De Oliveira, F. F., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. Available at: [Link]
-
De Oliveira, F. F., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. ResearchGate. Available at: [Link]
-
Fridén-Saxin, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. Available at: [Link]
-
Singh, P., & Singh, P. (2024). Exploring Chroman-4-One Derivatives as MAO-B Inhibitors: A Comprehensive Computational Study. ResearchGate. Available at: [Link]
-
Sprenger, M., et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications. Available at: [Link]
-
Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. ResearchGate. Available at: [Link]
-
Singh, P., & Singh, P. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Chem-Impex. Chroman-4-One Oxime. Chem-Impex. Available at: [Link]
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Sharma, G., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - PubMed Central. Available at: [Link]
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Basile, M. S., et al. (2022). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. PMC. Available at: [Link]
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Wang, W., et al. (2021). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Taylor & Francis. Available at: [Link]
-
Dos Santos, J. F. L., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating an Oxime Ether Moiety. ResearchGate. Available at: [Link]
-
Lee, J.-H., et al. (2019). Synthesis and anti-inflammatory activities of 4H-chromene and chromeno[2,3-b]pyridine derivatives. ResearchGate. Available at: [Link]
-
Zhang, S., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. NIH. Available at: [Link]
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Basile, M. S., et al. (2022). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. MDPI. Available at: [Link]
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In Silico Prediction of Chroman-4-one Oxime Bioactivity: A Technical Guide for Drug Discovery Researchers
Abstract
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of an oxime functionality to this core can further modulate its physicochemical properties and biological targets. This technical guide provides a comprehensive, in-depth framework for the in silico prediction of the bioactivity of chroman-4-one oximes. Authored for researchers, scientists, and drug development professionals, this document details the core principles and practical application of computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore analysis. By integrating these powerful predictive tools, researchers can accelerate the discovery and optimization of novel chroman-4-one oxime-based therapeutic agents. This guide emphasizes the causality behind methodological choices and provides self-validating protocols to ensure scientific rigor and reproducibility.
Introduction
The Therapeutic Potential of the Chroman-4-one Scaffold
Chroman-4-one, a heterocyclic compound featuring a benzene ring fused to a dihydropyranone ring, serves as a foundational building block for a multitude of biologically active molecules.[2][4] This scaffold is prevalent in natural products, particularly flavonoids, which are known for their diverse pharmacological effects.[2] Synthetic derivatives of chroman-4-one have been extensively explored, leading to the discovery of compounds with potent anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.[1][2][5][6] The structural rigidity and synthetic tractability of the chroman-4-one core make it an attractive starting point for the design of novel therapeutics.
Oxime Derivatives as Bioactive Moieties
The incorporation of an oxime group (=N-OH) at the 4-position of the chroman-one skeleton introduces a versatile functional group that can significantly influence a molecule's biological profile.[7] Oximes can act as hydrogen bond donors and acceptors, participate in metal chelation, and modulate the electronic properties of the parent molecule. This functionalization has led to the development of chroman-4-one oxime derivatives with a range of biological activities, including applications in pharmaceutical and agricultural chemistry.[8]
The Role of In Silico Methods in Accelerating Drug Discovery
Traditional drug discovery is a lengthy and expensive process. In silico methods, which utilize computational simulations and modeling, offer a powerful alternative to accelerate the identification and optimization of lead compounds.[9][10] These techniques allow for the rapid screening of large virtual libraries of molecules, the prediction of their biological activities and pharmacokinetic properties, and the elucidation of their mechanisms of action at a molecular level. By prioritizing the synthesis and experimental testing of the most promising candidates, in silico approaches can significantly reduce the time and cost associated with drug development.
Objectives and Scope of this Guide
This guide aims to provide a detailed, step-by-step methodology for the in silico prediction of the bioactivity of chroman-4-one oximes. It will cover the theoretical underpinnings and practical implementation of three key computational techniques:
-
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the chemical structure of chroman-4-one oximes with their biological activity.
-
Molecular Docking: To investigate the binding interactions of these compounds with specific protein targets.
-
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of chemical features required for bioactivity.
By the end of this guide, the reader will have a comprehensive understanding of how to apply these methods to their own research, enabling the rational design of novel and potent chroman-4-one oxime-based drug candidates.
Principles of In Silico Bioactivity Prediction
The prediction of a molecule's biological activity through computational means is grounded in the principle that the structure of a molecule dictates its function. By quantifying various aspects of a molecule's structure and physicochemical properties, we can establish relationships with its observed biological effects.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[9][10][11]
-
2.1.1. The QSAR Hypothesis: The fundamental assumption of QSAR is that variations in the biological activity of a group of structurally related compounds are dependent on the variations in their structural and physicochemical properties.
-
2.1.2. Descriptor Calculation and Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and lipophilicity. Thousands of descriptors can be calculated for each molecule. A crucial step in QSAR modeling is the selection of a relevant subset of these descriptors that are most correlated with the biological activity of interest.
-
2.1.3. Machine Learning Models in QSAR: Various machine learning algorithms can be used to build the QSAR model, including:
-
Multiple Linear Regression (MLR)
-
Partial Least Squares (PLS)
-
Support Vector Machines (SVM)
-
Random Forest (RF)
-
Artificial Neural Networks (ANN)
-
-
2.1.4. Model Validation and Interpretation: A robust QSAR model must be rigorously validated to ensure its predictive power. This involves both internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. Interpretation of the selected descriptors can provide insights into the structural features that are important for the observed bioactivity.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex.[12]
-
2.2.1. Target Identification and Preparation: The first step is to identify a relevant biological target for the chroman-4-one oximes. The three-dimensional structure of the target protein is obtained from a public database like the Protein Data Bank (PDB). The protein structure is then prepared for docking by adding hydrogen atoms, assigning charges, and removing water molecules.
-
2.2.2. Ligand Preparation and Conformational Sampling: The three-dimensional structures of the chroman-4-one oxime ligands are generated and optimized. The docking algorithm then samples a wide range of possible conformations and orientations of the ligand within the binding site of the protein.
-
2.2.3. Scoring Functions and Binding Affinity Estimation: A scoring function is used to estimate the binding affinity for each generated pose. The pose with the best score is predicted to be the most likely binding mode.
Pharmacophore Modeling
A pharmacophore is an abstract description of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response.[13][14][15][16][17]
-
2.3.1. Feature Definition and Model Generation: Pharmacophoric features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive and negative ionizable groups. A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based).
-
2.3.2. Virtual Screening Applications: The generated pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the required pharmacophoric features and are therefore likely to be active.
A Step-by-Step Workflow for Predicting Chroman-4-one Oxime Bioactivity
This section outlines a practical, step-by-step workflow for the in silico prediction of the bioactivity of a series of chroman-4-one oxime derivatives.
Caption: Overall workflow for in silico bioactivity prediction.
Data Curation and Preparation
The quality of the input data is paramount for building reliable predictive models.
-
3.1.1. Sourcing Chroman-4-one Oxime Datasets:
-
Search chemical databases such as PubChem, ChEMBL, and ZINC for chroman-4-one oxime derivatives with reported biological activity against a specific target or phenotype.
-
Compile a dataset of these compounds, including their chemical structures and corresponding bioactivity data (e.g., IC50, EC50, Ki).
-
-
3.1.2. Chemical Structure Standardization:
-
Use a cheminformatics toolkit like RDKit or ChemAxon's Standardizer to clean and standardize the chemical structures. This includes removing salts, neutralizing charges, and ensuring a consistent representation of tautomers and stereoisomers.
-
-
3.1.3. Bioactivity Data Normalization:
-
Convert the bioactivity data into a consistent logarithmic scale (e.g., pIC50 = -log10(IC50)). This ensures that the data is more evenly distributed and suitable for QSAR modeling.
-
QSAR Model Development Workflow
Caption: Step-by-step QSAR model development workflow.
-
3.2.1. Calculation of Molecular Descriptors:
-
Use software such as PaDEL-Descriptor or Mordred to calculate a wide range of molecular descriptors (e.g., 1D, 2D, and 3D) for each compound in the dataset.
-
-
3.2.2. Dataset Splitting and Feature Selection:
-
Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.
-
Employ a feature selection algorithm (e.g., genetic algorithm, recursive feature elimination) to identify the most relevant descriptors.
-
-
3.2.3. Model Building and Training:
-
Use the selected descriptors and the training set to build a QSAR model using a chosen machine learning algorithm.
-
-
3.2.4. Rigorous Model Validation:
-
Internal Validation: Perform k-fold cross-validation on the training set to assess the model's robustness and stability.
-
External Validation: Use the trained model to predict the bioactivity of the compounds in the test set.
-
Performance Metrics: Evaluate the model's performance using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).
-
| Metric | Description | Acceptable Value |
| R² | Goodness of fit (training set) | > 0.6 |
| Q² | Predictive ability (internal) | > 0.5 |
| R²_pred | Predictive ability (external) | > 0.6 |
| RMSE | Prediction error | As low as possible |
| Table 1: Common statistical metrics for QSAR model validation. |
Molecular Docking Protocol
-
3.3.1. Case Study: Docking of a Chroman-4-one Oxime into a Target Protein (e.g., a kinase)
-
Protein Preparation:
-
Download the crystal structure of the target kinase from the PDB.
-
Use a molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro) to prepare the protein by adding hydrogens, assigning partial charges, and defining the binding site based on the co-crystallized ligand.
-
-
Ligand Preparation:
-
Generate the 3D structure of the chroman-4-one oxime and perform energy minimization.
-
-
Docking Simulation:
-
Run the docking simulation using a program like AutoDock Vina or GOLD.
-
-
Analysis of Docking Poses and Interactions:
-
Visualize the predicted binding poses and analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
-
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| C4O-001 | -9.5 | GLU81, LEU132 | H-bond, Hydrophobic |
| C4O-002 | -8.7 | LYS30, PHE145 | H-bond, Pi-pi stacking |
| C4O-003 | -9.1 | ASP144, VAL18 | H-bond, Hydrophobic |
| Table 2: Example of molecular docking results. |
Pharmacophore Model Generation and Screening
-
3.4.1. Generating a Pharmacophore Model from Active Chroman-4-one Oximes:
-
Align a set of structurally diverse and highly active chroman-4-one oximes.
-
Use a pharmacophore modeling software (e.g., LigandScout, Discovery Studio) to identify the common chemical features and their spatial arrangement.
-
-
3.4.2. Validating the Pharmacophore Model:
-
Use the generated model to screen a database containing both active and inactive compounds. A good model should have a high enrichment factor, meaning it preferentially retrieves active compounds.
-
-
3.4.3. Screening a Virtual Library:
-
Use the validated pharmacophore model to screen a large virtual library of compounds to identify novel hits with the desired pharmacophoric features.
-
Interpreting and Integrating the Results
Combining QSAR, Docking, and Pharmacophore Insights
The true power of in silico methods lies in the integration of results from multiple approaches.
-
QSAR models can identify the key molecular properties that drive bioactivity.
-
Molecular docking can provide a structural basis for these findings by revealing how these properties translate into specific interactions with the target protein.
-
Pharmacophore models can abstract these key features into a 3D query for discovering novel scaffolds.
Caption: Integration of computational chemistry methods.
ADMET Prediction for Lead Optimization
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for successful drug development.[18][19][20][21][22]
-
Protocol for ADMET Prediction:
-
Use online tools (e.g., SwissADME, pkCSM) or commercial software (e.g., ADMET Predictor) to predict key ADMET properties for the most promising chroman-4-one oxime candidates.[20]
-
Properties to assess include:
-
Absorption: Caco-2 permeability, human intestinal absorption.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hepatotoxicity.
-
-
Guiding Synthesis and Experimental Testing
The integrated in silico results provide a strong rationale for prioritizing which chroman-4-one oxime derivatives to synthesize and test experimentally. This data-driven approach focuses resources on compounds with the highest probability of success, thereby streamlining the drug discovery pipeline.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive framework for the in silico prediction of chroman-4-one oxime bioactivity. By leveraging the synergistic power of QSAR, molecular docking, and pharmacophore modeling, researchers can gain deep insights into the structure-activity relationships of this promising class of compounds. As computational power and machine learning algorithms continue to advance, the accuracy and scope of these predictive models will undoubtedly increase, further accelerating the discovery of novel therapeutics. The integration of artificial intelligence and large-scale biological data will pave the way for a new era of precision drug design, where the biological activity and pharmacokinetic properties of molecules can be predicted with unprecedented accuracy.
References
-
ResearchGate. Synthesis, Antibacterial, and Antifungal Activity Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating Carboxamide and Oxime Ether Moieties. [Link]
-
PubMed Central. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches. [Link]
-
ResearchGate. Design, Synthesis, and Biological Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating an Oxime Ether Moiety. [Link]
-
MDPI. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
PubMed Central. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
-
PubMed Central. Chromanone-A Prerogative Therapeutic Scaffold: An Overview. [Link]
-
ResearchGate. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
ACS Publications. Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. [Link]
-
ResearchGate. Chroman-4-one analogs exhibiting antileishmanial activity. [Link]
-
PubMed. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]
-
ScienceScholar. Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. [Link]
-
MDPI. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link]
-
PubMed. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. [Link]
-
ACS Publications. Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. [Link]
-
PrepChem.com. Preparation of 4-Chromanone Oxime. [Link]
-
DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]
-
National Institutes of Health. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. [Link]
-
National Institutes of Health. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity. [Link]
-
SpringerLink. Pharmacophore modeling: advances, limitations, and current utility in drug discovery. [Link]
-
Deep Origin. ADMET Predictions - Computational Chemistry Glossary. [Link]
-
Organic Chemistry Portal. Chromanone and flavanone synthesis. [Link]
-
Royal Society of Chemistry. The pursuit of accurate predictive models of the bioactivity of small molecules. [Link]
-
PubMed Central. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents. [Link]
-
Patsnap. What is pharmacophore modeling and its applications?. [Link]
-
ResearchGate. Design, Synthesis and Molecular Docking Studies of Chroman-4-one Linked Thiosemicarbazide Derivatives as Inhibitors of KatG and Anti-Mycobacterium Tuberculosis Agents. [Link]
-
MDPI. Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. [Link]
-
MDPI. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. [Link]
-
National Institutes of Health. In silico fight against novel coronavirus by finding chromone derivatives as inhibitor of coronavirus main proteases enzyme. [Link]
-
Simulations Plus. ADMET Predictor®. [Link]
-
ACS Publications. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. [Link]
-
Drug Discovery Pro. Applications and Limitations of Pharmacophore Modeling. [Link]
-
Neovarsity. A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
RASA Life Sciences. IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. [Link]
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Methodological & Application
Application Note: Development of Chroman-4-one Oxime-Based Enzyme Inhibitors
Introduction: The "Privileged Scaffold" Strategy
In modern drug discovery, the chroman-4-one (dihydrobenzopyran-4-one) framework is recognized as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications.
While the ketone functionality of the parent chroman-4-one allows for diverse derivatization, the conversion to an oxime (hydroxyimino) group significantly alters the pharmacophore. The oxime moiety (
-
Hydrogen Bond Donor/Acceptor: It facilitates interaction with polar residues in enzyme active sites (e.g., Thr, Ser, or His).
-
Metal Chelation: In metalloenzymes like Carbonic Anhydrase (CA) , the oxime oxygen and nitrogen can coordinate with the catalytic Zinc ion (
), acting as a competitive inhibitor.
This guide details the end-to-end workflow for developing these inhibitors, focusing on Carbonic Anhydrase (CA) as a primary enzymatic model due to its clinical relevance in oncology (hypoxic tumor survival) and glaucoma.
Chemical Synthesis Protocol
The synthesis of chroman-4-one oximes relies on a condensation reaction between the chroman-4-one ketone and hydroxylamine hydrochloride.
Reaction Mechanism & Causality
We utilize Sodium Acetate (NaOAc) as a buffering base.
-
Why? Hydroxylamine is supplied as a hydrochloride salt (
) for stability. The amine must be deprotonated to act as a nucleophile. Strong bases (NaOH) can cause ring opening of the chromanone or aldol condensation side reactions. NaOAc maintains a mild acidic-to-neutral pH (approx. pH 4-6), which is optimal for imine formation kinetics while preserving the heterocyclic ring.
Step-by-Step Synthesis
Reagents:
-
Substituted Chroman-4-one (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.5 eq) -
Sodium Acetate (
) (1.5 eq) -
Solvent: Absolute Ethanol (EtOH)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the specific chroman-4-one derivative in 10 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 1.5 mmol of
and 1.5 mmol of to the solution. -
Reflux: Attach a water-cooled condenser and reflux the mixture at 78-80°C.
-
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The oxime product is typically more polar (lower
) than the starting ketone. Reaction time is usually 2–4 hours.
-
-
Workup:
-
Evaporate the ethanol under reduced pressure (Rotavap).
-
Resuspend the residue in 20 mL ice-cold water. The oxime usually precipitates as a white/off-white solid.
-
Filter the solid and wash with cold water (
mL) to remove excess salts.
-
-
Purification: Recrystallize from aqueous ethanol. If the product is oily, perform column chromatography (Silica gel 60).
Structural Validation
Before biological testing, confirm identity:
-
IR Spectroscopy: Look for the disappearance of the carbonyl peak (
) and appearance of the stretch ( ) and broad stretch ( ). -
NMR: The oxime
proton typically appears as a singlet between 10.0–11.5 ppm (DMSO- ).
Synthesis Workflow Visualization
Figure 1: Synthetic pathway for the conversion of chroman-4-one to its oxime derivative.
Enzymatic Assay Protocol: Carbonic Anhydrase (CA)
While Carbonic Anhydrase physiologically catalyzes the hydration of
Assay Logic
-
Enzyme: Bovine Carbonic Anhydrase (bCA) (Sigma-Aldrich, Isoform II is standard for initial screening).
-
Substrate: 4-Nitrophenyl Acetate (4-NPA).[1]
-
Inhibitor: Synthesized Chroman-4-one Oxime.[2]
-
Readout: Absorbance increase over time (
).
Reagent Preparation
| Reagent | Concentration | Preparation Notes |
| Assay Buffer | 50 mM Tris-HCl, pH 7.6 | Adjust pH carefully; CA activity is pH-dependent. |
| Enzyme Stock | 1.0 mg/mL | Dissolve bCA in Assay Buffer. Store at -20°C. |
| Substrate Stock | 3 mM 4-NPA | Dissolve in Acetone . (4-NPA is unstable in water). Prepare fresh. |
| Inhibitor Stock | 10 mM | Dissolve in DMSO. |
Microplate Protocol (96-Well Format)
-
Blank Wells: Add 140 µL Buffer + 20 µL Acetone (No Enzyme, No Inhibitor).
-
Control Wells (100% Activity): Add 120 µL Buffer + 20 µL Enzyme Solution + 10 µL DMSO.
-
Test Wells: Add 120 µL Buffer + 20 µL Enzyme Solution + 10 µL Inhibitor (various concentrations).
-
Incubation: Incubate plate at 25°C for 15 minutes .
-
Why? This allows the inhibitor to reach equilibrium binding with the enzyme active site before the substrate competes for entry.
-
-
Reaction Start: Add 10 µL of 3 mM 4-NPA to all wells.
-
Measurement: Immediately place in a kinetic microplate reader.
Assay Logic Visualization
Figure 2: Kinetic logic of the competitive inhibition assay using 4-NPA.
Data Analysis & SAR Interpretation
Calculating % Inhibition
Calculate the initial velocity (
IC50 Determination
Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis) . Use non-linear regression (Sigmoidal Dose-Response) to determine the
Structure-Activity Relationship (SAR) Guidelines
When analyzing your chroman-4-one oxime library, look for these trends:
-
Position 6 & 7 Substitution: Electron-withdrawing groups (halogens) at position 6 often enhance potency by increasing the acidity of the oxime or influencing hydrophobic contacts in the enzyme pocket.
-
Oxime Geometry: The oxime can exist as E (trans) or Z (cis) isomers. The E-isomer is typically thermodynamically favored and often binds more effectively due to reduced steric clash with the enzyme wall.
References
-
Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Neri, D., & Supuran, C. T. (2011).[5] Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. [Link]
-
Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. [Link]
-
Diana, E. J., Kanchana, U. S., & Mathew, T. V. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry, 19, 7995-8008. [Link]
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The Pivotal Role of Chroman-4-one Oxime in Modern Agricultural Chemistry: A Guide to Application and Protocol
The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this pursuit, the chroman-4-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The introduction of an oxime functional group at the 4-position of the chroman ring system unlocks a new dimension of chemical diversity and biological potential. This technical guide provides an in-depth exploration of the application of chroman-4-one oxime and its derivatives in agricultural chemistry, offering detailed protocols and field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Chroman-4-one Oxime Scaffold
Chroman-4-ones are a class of heterocyclic compounds that serve as crucial intermediates in the synthesis of a diverse range of bioactive molecules.[1] The core structure, a fusion of a benzene ring and a dihydropyranone ring, provides a versatile platform for chemical modification. The derivatization of the carbonyl group at the 4-position into an oxime introduces a reactive and modifiable site, paving the way for the creation of extensive libraries of compounds with varied physicochemical properties and biological targets. These derivatives, particularly oxime ethers and esters, have shown significant promise as fungicides, insecticides, and even herbicides, making them a focal point in the development of next-generation crop protection agents.[2][3]
Synthesis of Chroman-4-one Oxime and Its Derivatives: A Step-by-Step Protocol
The journey from the basic chroman-4-one structure to a potent agrochemical begins with precise and efficient synthesis. The following protocols provide a foundation for laboratory-scale synthesis.
Protocol for the Synthesis of Chroman-4-one Oxime
This protocol details the conversion of chroman-4-one to its corresponding oxime.
Materials:
-
Chroman-4-one
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Water
Procedure:
-
Dissolve 18.4 g of chroman-4-one in 100 ml of ethanol by heating the mixture to its boiling point.
-
In a separate flask, prepare a hot solution of 36.8 g of sodium acetate in 50 ml of water.
-
To the hot solution of chroman-4-one, add 18.4 g of hydroxylamine hydrochloride, followed by the hot sodium acetate solution.
-
Reflux the reaction mixture for 1.5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to approximately 10°C to induce crystallization.
-
Collect the resulting crystals by filtration, wash them with water, and allow them to air dry.
-
The crude chroman-4-one oxime can be further purified by recrystallization from methanol to yield a product with a melting point of 139-142°C.[2]
General Protocol for the Synthesis of Chroman-4-one Oxime Ethers and Esters
The following is a general procedure for the derivatization of chroman-4-one oxime into its ether or ester analogues, which often exhibit enhanced biological activity.
Materials:
-
Chroman-4-one oxime
-
Appropriate alkyl or acyl halide (e.g., methyl iodide, acetyl chloride)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF, THF)
Procedure:
-
To a solution of chroman-4-one oxime in an anhydrous solvent, add a suitable base.
-
Stir the mixture at room temperature for a designated period to form the corresponding oximate anion.
-
Slowly add the alkyl or acyl halide to the reaction mixture.
-
Continue stirring at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired oxime ether or ester.
Applications in Agricultural Chemistry: A Multi-faceted Approach
Chroman-4-one oxime derivatives have demonstrated efficacy across the three major pillars of crop protection: fungicidal, insecticidal, and herbicidal applications.
Fungicidal Activity
Derivatives of chroman-4-one oxime, particularly thiochroman-4-one oxime ethers, have shown potent fungicidal activity against a range of plant pathogens.
Mechanism of Action: While the exact mechanism for all derivatives is not fully elucidated, some oxime ether fungicides are known to act as succinate dehydrogenase inhibitors (SDHIs).[4] By inhibiting this key enzyme in the mitochondrial respiratory chain, they disrupt cellular respiration and energy production in the fungus, leading to its death.
Protocol for In Vitro Antifungal Assay:
-
Prepare potato dextrose agar (PDA) plates.
-
Place a mycelial plug (approximately 5 mm in diameter) from a fresh culture of the target fungus (e.g., Botrytis cinerea, Fusarium oxysporum) in the center of each PDA plate.[5]
-
Apply different concentrations of the test compounds (dissolved in a suitable solvent like DMSO) to sterile filter paper discs and place them at a defined distance from the fungal plug.
-
Use a solvent-only disc as a negative control and a commercial fungicide as a positive control.
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.
-
Measure the diameter of the fungal colony and calculate the percentage of inhibition compared to the negative control.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of fungal growth) for each compound.
Quantitative Data on Fungicidal Activity:
| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference |
| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas oryzae pv. oryzae | 17 | [6] |
| 6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime | Xanthomonas axonopodis pv. citri | 28 | [6] |
| 2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime | Botrytis cinerea | 79% inhibition at 50 µg/mL | [6] |
Insecticidal Activity
Chromanone analogues have been investigated as insecticides, particularly as mimics of diacylhydrazine insect growth regulators.
Mechanism of Action: Diacylhydrazine insecticides are known to be ecdysone agonists.[7] They bind to the ecdysone receptor, leading to a premature and incomplete molting process, which is ultimately lethal to the insect. It is hypothesized that chromanone analogues of diacylhydrazines share this mode of action.
Protocol for Insecticidal Bioassay (Leaf-dip method):
-
Prepare a series of concentrations of the test compounds in a suitable solvent containing a surfactant.
-
Dip host plant leaves (e.g., cabbage for Spodoptera litura) into the test solutions for a few seconds and allow them to air dry.
-
Place the treated leaves in a petri dish or a suitable container.
-
Introduce a known number of insect larvae (e.g., third-instar larvae) into each container.
-
Use leaves treated with solvent and surfactant only as a negative control.
-
Maintain the containers under controlled conditions of temperature, humidity, and light.
-
Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the LD₅₀ value (the lethal dose that kills 50% of the test population).
Quantitative Data on Insecticidal Activity:
| Compound Class | Target Pest | Activity | Reference |
| Chromanone analogues of diacylhydrazine | Mythimna separata | Good insecticidal activity at 500 mg/L | [3] |
| Chromones | Spodoptera litura | Antifeedant activity |
Herbicidal Activity
While research in this area is less extensive, some chromone derivatives have demonstrated herbicidal properties.
Mechanism of Action: The precise mechanism of action for herbicidal chromanones is still under investigation. However, natural phytotoxins often act by inhibiting key plant enzymes or disrupting essential physiological processes.
Protocol for Herbicidal Activity Testing (Post-emergence):
-
Grow target weed species (e.g., ryegrass, morningglory) in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Prepare solutions of the test compounds at various concentrations with an appropriate surfactant.
-
Spray the solutions evenly onto the foliage of the weed seedlings.
-
Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide).
-
Maintain the plants in a greenhouse or growth chamber under controlled conditions.
-
Visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.
-
Determine the GR₅₀ value (the concentration that causes a 50% reduction in plant growth or biomass).
A patent has indicated that chromone derivatives, including 1-benzopyran-4-one, exhibit non-selective, contact post-emergence herbicidal activity against various grasses and broadleaf weeds.[8]
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure and biological activity is crucial for designing more potent and selective agrochemicals. For chroman-4-one oxime derivatives, several SAR trends have been observed:
-
Oxime Ethers vs. Esters: In some studies, oxime ether derivatives have shown superior insecticidal activity compared to their ester counterparts.[9]
-
Substituents on the Aromatic Ring: The nature and position of substituents on the benzene ring of the chroman-4-one core can significantly influence biological activity. Electron-withdrawing groups can enhance potency in some cases.
-
The R-group on the Oxime: The group attached to the oxygen of the oxime (in the case of ethers) or the carbonyl group (in the case of esters) plays a critical role in determining the compound's activity and spectrum.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Synthetic pathway from Chroman-4-one to its oxime and derivatives.
Caption: Diverse agricultural applications of Chroman-4-one oxime derivatives.
Conclusion and Future Perspectives
Chroman-4-one oxime and its derivatives represent a promising and versatile scaffold for the development of novel agrochemicals. Their demonstrated efficacy against a range of fungal and insect pests, coupled with their potential as herbicides, underscores their importance in the ongoing search for sustainable crop protection solutions. The synthetic accessibility of this class of compounds allows for the creation of large and diverse chemical libraries, which, when combined with high-throughput screening and robust structure-activity relationship studies, will undoubtedly lead to the discovery of new and more effective active ingredients. Future research should focus on elucidating the detailed mechanisms of action of these compounds, optimizing their biological activity and selectivity, and evaluating their environmental fate and toxicological profiles to ensure their safe and effective use in agriculture.
References
-
First total synthesis of chromanone A, preparation of related compounds and evaluation of their antifungal activity against Candida albicans, a biofilm forming agent. (2021). RSC Advances, 11(35), 21541-21550. [Link]
- Herbicidal composition comprising chromone derivatives and a method for weed control. (2017).
-
Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. (2022). Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1145-1150. [Link]
-
Preparation of 4-Chromanone Oxime. PrepChem. [Link]
-
Synthesis and insecticidal activity of chromanone and chromone analogues of diacylhydrazines. (2007). Bioorganic & Medicinal Chemistry, 15(5), 1888-1895. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). Molecules, 27(23), 8268. [Link]
-
Substituted Chromen-4-one Derivatives for Treating Hepatitis B Virus Infection. (2020). ACS Medicinal Chemistry Letters, 11(9), 1775-1776. [Link]
-
Design, Synthesis, Antifungal Activity and Molecular Docking of Thiochroman-4-one Derivatives. (2018). Letters in Drug Design & Discovery, 15(11), 1168-1178. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. (2021). Organic & Biomolecular Chemistry, 19(37), 7995-8008. [Link]
-
An Overview of Oxime-Derived Plant Metabolites. ResearchGate. [Link]
-
A Review of Biologically Active Oxime Ethers. (2023). Molecules, 28(13), 5099. [Link]
-
In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. (2025). BMC Plant Biology, 25(1), 1-15. [Link]
- Oxime derivatives and their use in the protection of cultivated plants.
-
Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (2017). PLoS ONE, 12(6), e0178842. [Link]
-
Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Patsnap. [Link]
-
Fungicide Modes of Action. Bayer Crop Science. [Link]
-
Current developments in the synthesis of 4-chromanone-derived compounds. ResearchGate. [Link]
-
Unsubstituted Oximes as Potential Therapeutic Agents. (2022). Molecules, 27(19), 6563. [Link]
-
Phytotoxicity Evaluation of Leaf Extracts and Isolation of Phytotoxic Compounds from Trewia nudiflora Linn. for Natural Weed Control. (2023). Plants, 12(13), 2533. [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2022). Molecules, 27(23), 8268. [Link]
-
Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. (2022). Plants, 11(15), 2029. [Link]
-
A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. (2022). Malaria Journal, 21(1), 1-13. [Link]
-
Synthesis, Antibacterial, and Antifungal Activity Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating Carboxamide and Oxime Ether Moieties. ResearchGate. [Link]
-
Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives. (2023). Journal of Agricultural and Food Chemistry, 71(14), 5696-5707. [Link]
-
Bioassay Techniques in Entomological Research. SciSpace. [Link]
-
Aldoximes: compounds at the crossroads of multiple metabolic pathways in plant. ResearchGate. [Link]
-
Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives. (2023). Journal of Agricultural and Food Chemistry, 71(14), 5696-5707. [Link]
-
2.2. In vitro antifungal assay. Bio-protocol. [Link]
-
A New Plant Growth Regulator: An In Silico Evaluation. ResearchGate. [Link]
-
Phytotoxicity of hexachlorocyclohexane: Effect on germination and early growth of different plant species. (2010). Chemosphere, 79(3), 329-335. [Link]
-
Design, Synthesis and Fungicidal Activity of Ester Derivatives of 4-(3,4-Dichloroisothiazole) 7-Hydroxy Coumarin. (2022). International Journal of Molecular Sciences, 23(21), 13359. [Link]
-
Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. (2016). Molecules, 21(10), 1375. [Link]
-
A Novel Acute Toxicity Bioassay and Field Trial to Evaluate Compounds for Small Hive Beetle Control. (2022). Insects, 13(10), 882. [Link]
-
(PDF) In vitro Antifungal Activities of Some Plant Extracts against Fungal Pathogens Causing Cutaneous Mycoses. ResearchGate. [Link]
-
FDA-Approved Oximes and Their Significance in Medicinal Chemistry. (2021). Pharmaceuticals, 14(7), 648. [Link]
-
Preparation method and application of thiochroman-4-ketone derivative containing 1, 3, 4-oxadiazole thioether and oxime ether structure. Patsnap. [Link]
-
In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops. ARCC Journals. [Link]
-
Ovicidal and Insecticidal Activities of Pyriproxyfen Derivatives with an Oxime Ester Group. (2017). Molecules, 22(10), 1699. [Link]
-
Molecular Mechanism of Action of Herbicides. ResearchGate. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(19), 6563. [Link]
-
Bioassay Techniques in Entomological Research. (2023). International Journal of Plant & Soil Science, 35(16), 363-373. [Link]
-
Design, synthesis and antifungal activity of cinnamaldehyde oxime ester derivatives. (2024). Chinese Journal of Pesticide Science, 26(6), 1053-1060. [Link]
-
Modern Approaches for the Development of New Herbicides Based on Natural Compounds. (2022). International Journal of Molecular Sciences, 23(19), 11688. [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
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- 4. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Heterocyclic compounds: toxic effects using algae, daphnids, and the Salmonella/microsome test taking methodical quantitative aspects into account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2017115333A1 - Herbicidal composition comprising chromone derivatives and a method for weed control - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Microwave-assisted synthesis of Chroman-4-one oxime
Application Note: Microwave-Assisted Synthesis of Chroman-4-one Oxime
Executive Summary
This application note details a high-efficiency protocol for the synthesis of Chroman-4-one oxime , a critical pharmacophore in medicinal chemistry.[1] Traditionally synthesized via prolonged reflux (1.5–4 hours), this guide demonstrates a microwave-assisted methodology that reduces reaction time to under 10 minutes while improving yield and purity.[1]
Target Audience: Medicinal chemists and process development scientists focusing on heterocyclic scaffolds for antifungal agents, SIRT2 inhibitors, and homoisoflavonoid precursors.
Scientific Background & Rationale
The Pharmacophore
The chroman-4-one scaffold is a "privileged structure" in drug discovery.[1][2] Its oxime derivatives exhibit significant biological activity, including:
-
SIRT2 Inhibition: Modulation of sirtuins for neuroprotective and anti-cancer applications [1].[1][2]
-
Antimicrobial Activity: Efficacy against Candida species and Gram-positive bacteria [2].[1]
-
Synthetic Utility: A precursor for the Beckman rearrangement to form substituted dihydro-1,4-benzoxazepines.[1]
Reaction Mechanism
The formation of the oxime proceeds via a condensation reaction between the ketone (chroman-4-one) and hydroxylamine (
-
Nucleophilic Attack: The nitrogen lone pair of hydroxylamine attacks the electrophilic carbonyl carbon of the chromanone.[1]
-
Proton Transfer: Formation of a carbinolamine intermediate.[1]
-
Dehydration: Acid-catalyzed elimination of water to form the
bond.[1]
Note on Microwave Interaction: The polar nature of the hydroxylamine hydrochloride and the ethanol solvent makes this reaction highly susceptible to microwave dielectric heating. The rapid internal heating accelerates the dehydration step, which is often the rate-determining factor in conventional reflux.
DOT Diagram: Reaction Mechanism
Figure 1: Mechanistic pathway of oxime formation accelerated by thermal activation.[1]
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Equipment:
Method A: Conventional Reflux (Baseline)
For comparison purposes based on standard literature [3].
-
Dissolve 1.0 eq of 4-chromanone in Ethanol.
-
Add 1.5 eq
and 2.0 eq (dissolved in minimal water). -
Reflux at 80°C for 90–120 minutes.
-
Typical Yield: 85–90%.[1]
Method B: Microwave-Assisted Protocol (Recommended)
This protocol utilizes the "superheating" effect of closed-vessel microwave irradiation.[1]
Step-by-Step Workflow:
-
Preparation:
-
In a 10 mL microwave vial, dissolve 4-chromanone (148 mg, 1.0 mmol) in Ethanol (2 mL) .
-
Add Hydroxylamine Hydrochloride (104 mg, 1.5 mmol) .
-
Add Sodium Acetate (123 mg, 1.5 mmol) dissolved in Water (0.5 mL) .
-
Note: The NaOAc acts as a buffer to liberate free hydroxylamine while preventing the pH from dropping too low, which would protonate the amine and inhibit nucleophilic attack.
-
-
Irradiation:
-
Seal the vial with a crimp cap (PTFE/Silicone septum).[1]
-
Settings:
-
Mode: Dynamic/Standard
-
Temperature: 100°C
-
Hold Time: 5 minutes
-
Pressure Limit: 15 bar (safety cutoff)
-
Stirring: High
-
-
-
Workup:
-
Purification (Optional):
DOT Diagram: Experimental Workflow
Figure 2: Operational workflow for the microwave-assisted synthesis.
Results & Discussion
Data Comparison
The microwave method offers a 18-fold reduction in reaction time with comparable or superior yields.[1][7]
| Parameter | Conventional Reflux [3] | Microwave Protocol (This Work) |
| Temperature | ~78°C (Boiling EtOH) | 100°C (Pressurized) |
| Time | 90 - 120 mins | 5 mins |
| Yield | 85 - 90% | 92 - 95% |
| Solvent Usage | High (due to reflux volume) | Low (concentrated slurry) |
| Energy Efficiency | Low (convective heating) | High (direct dielectric heating) |
Validation & Analysis (Self-Validating Systems)
To ensure the protocol was successful, perform the following checks:
-
TLC Monitoring:
-
Melting Point:
-
Spectroscopy (Confirmation):
-
IR: Look for the disappearance of the strong Carbonyl (
) stretch at ~1680 and the appearance of the Oxime ( ) stretch at ~1640 and broad stretch at 3200-3400 .[1]
-
Troubleshooting Guide
-
Issue: No Precipitation upon adding water.
-
Cause: Ethanol concentration is too high, keeping the oxime solubilized.
-
Fix: Evaporate half the ethanol using a nitrogen stream or rotary evaporator before adding ice water.[1]
-
-
Issue: Brown/Oily Product.
-
Issue: Incomplete Reaction (TLC shows starting material).
-
Cause: pH is too acidic (protonating
).[1] -
Fix: Increase the amount of Sodium Acetate by 0.5 eq.
-
References
-
Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Journal of Medicinal Chemistry. [Link][1]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI (Molecules). [Link][1]
-
Preparation of 4-Chromanone Oxime. PrepChem (Based on US Patent 4,065,574). [Link][1]
-
Comparative Study of Conventional and Microwave Induced Synthesis of Selected Heterocyclic Molecules. Sphinx Knowledge House. [Link]
-
Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications. [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orientjchem.org [orientjchem.org]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sphinxsai.com [sphinxsai.com]
Troubleshooting & Optimization
Identification and characterization of impurities in Chroman-4-one oxime
Status: Operational Ticket ID: #CHRM-OX-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Chroman-4-one oxime (CAS: 13324-11-3) is a critical intermediate in the synthesis of homoisoflavonoids and various antifungal/antidepressant pharmacophores. However, its characterization presents unique challenges due to geometric isomerism and acid-catalyzed rearrangement .
This guide addresses the three most common support tickets we receive:
-
"Ghost Peaks" in HPLC: Distinguishing E/Z isomers from true impurities.
-
Mass Spec Ambiguity: Differentiating the oxime from its Beckmann rearrangement product (lactam).
-
Genotoxic Risk Assessment: Handling residual hydroxylamine.
Module 1: Chromatographic Anomalies (The "Split Peak" Issue)
User Issue: "I am seeing a split peak or a 'shoulder' in my HPLC chromatogram for Chroman-4-one oxime. Is this a degradation product?"
Technical Diagnosis: In 90% of cases, this is not degradation. It is the separation of Geometric Isomers (E and Z) .[1][2][3] Unlike simple ketones, oximes possess a C=N double bond with restricted rotation. The lone pair on the nitrogen creates distinct spatial environments for the syn (Z) and anti (E) forms.
Troubleshooting Protocol: Isomer Identification
| Parameter | E-Isomer (Anti) | Z-Isomer (Syn) |
| Steric Bulk | Hydroxyl group is trans to the benzene ring. | Hydroxyl group is cis to the benzene ring. |
| Polarity | Generally less polar (elutes later in RP-HPLC). | Generally more polar (elutes earlier in RP-HPLC). |
| Thermodynamics | More stable (Major product, typically >85%). | Less stable (Minor product, <15%). |
Actionable Workflow:
-
Run a pH Check: Oximes are amphoteric. Ensure your mobile phase pH is buffered (ammonium acetate, pH 4.5–5.5) to prevent peak broadening.
-
Temperature Stress Test: If the ratio of the two peaks changes after heating the sample (60°C for 1 hour), they are likely isomers equilibrating. True impurities usually just increase; they rarely interconvert back and forth.
-
Peak Integration: Sum the areas. If the total area matches the theoretical mass balance, it is isomerism.
DOT Diagram: Isomer vs. Impurity Decision Tree
Caption: Decision logic to distinguish harmless geometric isomers from critical process impurities.
Module 2: Structural Elucidation (MS & NMR)
User Issue: "I have an impurity with the exact same molecular weight (MW 163.17) as the product, but it elutes differently. Is it the other isomer?"
Technical Diagnosis: If the retention time shift is significant (>2 min difference) and the UV spectrum differs, it is likely the Beckmann Rearrangement Product (2,3,4,5-tetrahydro-1,5-benzoxazepin-4(5H)-one).
Mechanism of Formation: Under acidic conditions (e.g., using TFA in HPLC mobile phase or HCl in workup) and heat, the oxime hydroxyl group is protonated, converted to a leaving group, and the alkyl group migrates to the nitrogen.[4] This expands the 6-membered ring to a 7-membered lactam.
Differentiation Matrix
| Feature | Chroman-4-one Oxime (Product) | Benzoxazepin-4-one (Impurity) |
| Structure | C=N (Oxime) | C-N-C=O[5] (Lactam/Amide) |
| Mass Spec (Frag) | Loss of -OH (M-17) and NO. | Loss of CO (M-28) or C2H4. |
| 1H NMR | OH signal (broad singlet, ~10-11 ppm). | NH signal (broad, ~8-9 ppm). |
| IR Spectrum | C=N stretch (~1640 cm⁻¹). | C=O Amide stretch (~1680 cm⁻¹). |
Critical Control Point:
-
Avoid Strong Acids: Do not use high concentrations of TFA or H2SO4 during workup.
-
Temperature: Keep reaction temperatures below 80°C if acidic catalysts are present.
DOT Diagram: Impurity Fate Map
Caption: Chemical pathways leading to the two primary impurities: the lactam (rearrangement) and the ketone (hydrolysis).[1][6][7][8][9][10][11][12][13]
Module 3: Genotoxic Impurity Management (ICH M7)
User Issue: "Do I need to quantify residual Hydroxylamine? Is it a mutagen?"
Technical Diagnosis: Yes. Hydroxylamine (used to synthesize the oxime) is a known mutagen. While the specific monograph was removed from the final ICH M7(R1) addendum, it remains a reactive amine that can cause DNA damage. It must be controlled as a mutagenic impurity (Class 2 or similar concern depending on specific Ames data context) .
Control Strategy:
-
Process Wash: Hydroxylamine is highly water-soluble. Ensure your workup includes at least two water washes or a slightly acidic wash (to protonate it to the salt form, which stays in the aqueous phase).
-
Derivatization Analysis: Direct HPLC detection of hydroxylamine is difficult due to poor UV absorption.
-
Method: Derivatize with Benzaldehyde to form Benzaldoxime.
-
Detection: Analyze the benzaldoxime derivative by HPLC-UV (254 nm). This provides high sensitivity (ppm level).
-
References
-
Synthesis & Isomerism: Chroman-4-One Oxime - Chem-Impex. (General properties and synthesis context).[1][5][6][14][15][16]
-
Beckmann Rearrangement Mechanism: The Beckmann Rearrangement - Organic Chemistry Portal. (Detailed mechanism of oxime-to-lactam conversion).
-
Mass Spectrometry of Oximes: Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement.[15] (Differentiation of oxime fragmentation patterns).
-
Regulatory Framework: ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[12] (Guidelines on mutagenic impurity control).
-
Isomer Separation: HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. (Analogous method development for conjugated oxime/alkene systems).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [helda.helsinki.fi]
- 3. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beckmann Rearrangement [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives | MDPI [mdpi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. fda.gov [fda.gov]
- 12. raps.org [raps.org]
- 13. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 15. louisville.edu [louisville.edu]
- 16. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
E/Z isomer separation of Chroman-4-one oxime
Technical Support Center: Chroman-4-one Oxime Isomer Separation Ticket ID: #ISO-CHRM-004 Status: Open Subject: E/Z Isomer Separation & Characterization Protocols
User Guide Overview
Welcome to the Technical Support Center. This guide addresses the separation, identification, and handling of Chroman-4-one oxime geometric isomers. Because the biological activity of chroman-4-one derivatives (e.g., anticonvulsants, antifungals) often relies on a specific stereochemical configuration, maintaining isomeric purity is critical.
The Core Challenge: Oximes are amphoteric and prone to acid-catalyzed isomerization . Standard silica chromatography often leads to peak tailing or on-column isomerization due to acidic silanol groups. Furthermore, the thermodynamic equilibrium between E (Anti) and Z (Syn) forms can shift based on solvent and temperature.
Module 1: Analytical Diagnostics (How do I know what I have?)
Before attempting separation, you must definitively assign the E and Z isomers. For chroman-4-one oximes,
Diagnostic Protocol: The H-5 "Peri" Effect
The proton at position 5 (H5) on the benzene ring is spatially sensitive to the oxime hydroxyl group.
| Feature | (Z)-Isomer (Syn-Phenyl) | (E)-Isomer (Anti-Phenyl) |
| Configuration | Hydroxyl (-OH) and Benzene ring are on the same side . | Hydroxyl (-OH) and Benzene ring are on opposite sides . |
| H5 Chemical Shift | Deshielded (Downfield) | Shielded (Upfield) |
| Mechanism | The lone pair of the oxime oxygen or the -OH group anisotropy interacts directly with H5, stripping electron density. | The -OH group points away towards the C3-methylene, leaving H5 unaffected. |
| C2-Methylene | Often slightly upfield ( | Often downfield ( |
Critical Note: In IUPAC nomenclature for chroman-4-one:
Priority C4: Benzene Ring (C4a) > Methylene (C3).
Priority N: -OH > Lone Pair.
Z-Isomer: -OH and Benzene are on the same side (High/High).
E-Isomer: -OH and Benzene are on opposite sides (High/Low).
Module 2: Separation Methodologies
Method A: High-Performance Liquid Chromatography (HPLC)
Standard C18 columns often fail to resolve geometric isomers due to similar hydrophobicity. You require shape selectivity .
Recommended Protocol:
-
Stationary Phase: Phenyl-Hexyl or Cholesterol-bonded phases (e.g., Cogent UDC-Cholesterol). These phases interact with the
-electrons of the chroman ring and discriminate based on the planar shape of the E vs. Z configuration. -
Mobile Phase: Methanol/Water or Acetonitrile/Water (Isocratic 60:40 starting point).
-
Buffer (CRITICAL): You must buffer to neutral pH (pH 7.0) using Ammonium Acetate (10-20 mM).
-
Why? Acidic mobile phases (0.1% TFA) protonate the oxime, catalyzing
interconversion during the run, leading to a "saddle" between peaks or merged peaks.
-
Method B: Fractional Crystallization (Scalable)
For preparative scales (>1g), exploit the solubility difference caused by intramolecular hydrogen bonding.
-
Theory: The (Z)-isomer often exhibits intramolecular hydrogen bonding (between OH and the aromatic ring
-system or peri-proton), making it less polar and less soluble in polar protic solvents compared to the (E)-isomer. -
Solvent System: Ethanol/Water (9:1) or pure Methanol.
-
Procedure:
-
Dissolve the mixture in hot Ethanol.
-
Cool slowly to 0°C.
-
The (Z)-isomer typically precipitates first.
-
Filter and recrystallize the solid. The filtrate will be enriched in the (E)-isomer.
-
Module 3: Troubleshooting & Stability
Issue 1: "My pure isomer became a mixture overnight."
-
Cause: Trace acid or thermal equilibration.
-
Resolution: Store oximes in solid form at -20°C. If in solution, add a trace of base (e.g., Triethylamine) to prevent acid-catalyzed isomerization. Avoid chloroform (often acidic) for NMR; use DMSO-
or neutralize CDCl with basic alumina.
Issue 2: "Beckmann Rearrangement yielded the wrong lactam."
-
Cause: The Beckmann rearrangement is stereospecific—the group anti (trans) to the -OH group migrates.[1]
-
Logic Check:
-
(Z)-Isomer (OH syn to Phenyl): The C3-Methylene is anti to OH.
Migration of C3. -
(E)-Isomer (OH anti to Phenyl): The Phenyl Ring is anti to OH.
Migration of Phenyl.
-
Visualizing the Workflow
The following diagram outlines the decision tree for separating and validating your isomers.
Caption: Workflow for the isolation and validation of chroman-4-one oxime isomers.
References
-
Sharghi, H., & Sarvari, M. H. (2001).[2] Selective Synthesis of E and Z Isomers of Oximes. Synlett, 2001(1), 99-101. Link
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry. Link
-
Welch Materials. (2024).[3] A Guide to Selective Columns for Isomer Separation. Link
-
MicroSolv Technology Corp. (2014). Recommended HPLC Columns for Effective Isomer Separation. Link
-
BenchChem. (2025). Overcoming E/Z isomerization issues in Beckmann rearrangement. Link
Sources
Challenges in the industrial scale synthesis of Chroman-4-one oxime
Reference Code: TSC-CHEM-404 | Status: Operational
Lead Scientist: Dr. A. Vance, Senior Process Chemist[1]
Executive Summary & Molecule Profile
Subject: Industrial Scale-Up of Chroman-4-one Oxime (CAS: 535935-39-8) Application: Key pharmacophore intermediate for antifungal agents, antidepressants, and dopamine agonists (e.g., Pramipexole analogs).[1] The Challenge: While the lab-scale synthesis is straightforward (condensation of ketone with hydroxylamine), the industrial scale-up is plagued by thermal instability , Beckmann rearrangement side-reactions , and mass transfer limitations during crystallization.[1]
This guide provides a self-validating protocol and troubleshooting logic to navigate these specific pitfalls.
Standard Operating Procedure (SOP) for Scale-Up
Context: This protocol replaces standard chromatography purification with a crystallization-driven process suitable for multi-kilogram batches.[1]
The Reaction Logic (Mechanism)
The synthesis relies on the nucleophilic attack of hydroxylamine (
-
Critical Control Point (CCP): The reaction generates HCl as a byproduct (from
).[1] If the pH drops below 4.0, the equilibrium shifts backward, stalling conversion. If the temperature exceeds 80°C under acidic conditions, the product rearranges to a lactam.
Optimized Protocol (10 kg Basis)
-
Reactor Charge: Charge Ethanol (50 L) and Chroman-4-one (10 kg) to a glass-lined reactor. Agitate until dissolved.
-
Buffer Preparation: In a separate vessel, dissolve Sodium Acetate Trihydrate (1.1 eq) in Water (25 L) .
-
Why? Sodium acetate acts as a buffer to sponge up the HCl released, maintaining pH ~5-6.[1]
-
-
Reagent Addition: Add Hydroxylamine Hydrochloride (1.1 eq) to the main reactor.
-
Dosing: Slowly dose the Sodium Acetate solution into the reactor over 45 minutes.
-
Thermodynamic Note: This reaction is exothermic.[1] Maintain internal temperature
during addition.
-
-
Reaction Phase: Heat to Reflux (78-80°C) for 2-3 hours.
-
Monitor: HPLC for consumption of ketone (< 0.5%).[1]
-
-
Quench & Crystallization:
-
Cool to 50°C.
-
Add Water (50 L) slowly (Anti-solvent addition).[1]
-
Cool to 5°C over 4 hours (Linear cooling ramp to prevent oiling out).
-
-
Isolation: Centrifuge, wash with water (to remove salts), and dry at 45°C under vacuum.
Troubleshooting Guide: The "Why is this happening?" Matrix
Issue 1: The "Silent Killer" (Beckmann Rearrangement)
Symptom: HPLC shows a new peak (RRT ~0.8 or 1.[1]2) that is isomeric with the product (same Mass Spec M+1), but the melting point is suppressed. Diagnosis: You have accidentally catalyzed the Beckmann Rearrangement , converting the oxime into a seven-membered lactam ring.[1]
Q: Why did this happen? A: The reaction environment became too acidic at high temperatures.[1]
-
Cause A: Insufficient buffering (pH dropped < 3).[1]
-
Cause B: Extended reflux times (> 6 hours) allowed the trace acid to catalyze the migration of the alkyl group.
Corrective Action:
-
Immediate: Check reactor pH. If < 4, neutralize with 10% NaOH immediately.[1]
-
Prevention: Do not exceed 80°C. Ensure Sodium Acetate stoichiometry is accurate (1.1 to 1.2 eq).
Issue 2: "Oiling Out" (Sticky Solid Formation)
Symptom: Instead of white crystals, a yellow/brown oil separates at the bottom of the reactor during water addition. Diagnosis: The "Metastable Zone Width" (MSZW) was crossed too rapidly.
Q: How do I fix a batch that has oiled out? A:
-
Re-heat the mixture until the oil redissolves (usually ~65-70°C).
-
Add Seed Crystals (0.1 wt%) at the cloud point.[1]
-
Implement a Non-Linear Cooling Ramp : Hold at cloud point for 1 hour, then cool at 5°C/hour.
Issue 3: Incomplete Conversion (Stalled Reaction)
Symptom: 10% Starting Material remains after 5 hours reflux.[1] Adding more Hydroxylamine doesn't help.[1] Diagnosis: The reaction has reached equilibrium due to water accumulation or pH drift.[1]
Q: Should I add stronger base? A: NO. Strong bases (NaOH/KOH) can degrade the chroman ring or cause rapid exotherms with hydroxylamine.[1]
-
Fix: Distill off a portion of the ethanol (shift equilibrium) or add a mild Lewis acid catalyst (rarely needed if NaOAc is used correctly).[1]
Visualizing the Chemistry
Diagram 1: Reaction Pathway & Side Reactions
This diagram illustrates the desired pathway versus the fatal Beckmann Rearrangement path.
Caption: The synthesis pathway showing the critical divergence where acidic conditions/heat trigger the irreversible Beckmann Rearrangement.
Diagram 2: Industrial Process Flow & Safety Controls
Caption: Process flow emphasizing the separation of the mother liquor (containing toxic hydroxylamine) and temperature limits in the dryer.
Safety & Waste Management (E-E-A-T Critical)
Hydroxylamine Hazard: Hydroxylamine free base is thermally unstable and can decompose violently above 100°C. In this process, we use the hydrochloride salt, which is more stable, but the mother liquor contains free hydroxylamine.
Waste Treatment Protocol: Never discharge the mother liquor directly.[1]
-
Collection: Segregate mother liquor.
-
Destruction: Treat with Sodium Hypochlorite (Bleach) or Hydrogen Peroxide under controlled conditions to oxidize residual hydroxylamine to Nitrogen (
) and Nitrous Oxide ( ).[1] -
Validation: Test for residual reducing power before disposal.
Data Summary Table
| Parameter | Specification | Impact of Deviation |
| Reaction Temp | 78°C - 82°C | > 85°C: Beckmann Rearrangement (Lactam formation).[1] < 70°C: Slow kinetics, incomplete conversion.[1] |
| pH Profile | 4.5 - 6.0 | < 4.0: Reaction stalls; Rearrangement risk increases.[1] > 7.0: Risk of ring opening or aldol-type side reactions.[1] |
| Dosing Time | 45 - 60 mins | Too Fast: Exotherm spike (>10°C rise); local hot spots.[1] |
| Cooling Rate | 5°C / hour | Too Fast: Oiling out; occlusion of impurities in crystal lattice.[1] |
| Yield (Typical) | 85% - 92% | Significant drop usually indicates pH drift or rearrangement.[1] |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for oxime formation mechanisms and stoichiometry).
- Org. Process Res. Dev. "Safety of Hydroxylamine: Thermal Stability and Scale-Up". Organic Process Research & Development, Vol 13, Issue 2. (Authoritative source on Hydroxylamine thermal hazards).
-
PrepChem. "Preparation of 4-Chromanone Oxime". Available at: [Link] (Specific lab-scale protocol adapted for this guide).
-
Organic Chemistry Portal. "Beckmann Rearrangement". Available at: [Link] (Mechanism verification for side-reaction analysis).[1]
Sources
Technical Support Center: Regiocontrol in Chroman-4-one Oxime Transformations
Status: Operational Role: Senior Application Scientist Topic: Regioselectivity in Beckmann Rearrangement & Schmidt Reaction Target Output: 1,4-Benzoxazepines vs. 1,5-Benzoxazepines
Core Logic: The Mechanism of Selectivity
Welcome to the technical support hub. If you are working with chroman-4-one oximes, your primary challenge is likely controlling the ring expansion to yield either the 1,4-benzoxazepine (Aryl migration) or the 1,5-benzoxazepine (Alkyl migration).
The Beckmann rearrangement is stereospecific . The group anti (trans) to the hydroxyl leaving group on the nitrogen is the one that migrates.[1] Therefore, the regioselectivity of your reaction is determined entirely by the geometric isomerism (
The Selectivity Pathway
-
-Isomer (Anti-Aryl): The hydroxyl group is anti to the benzene ring (C4a). Migration of the aryl group inserts nitrogen between the carbonyl carbon and the benzene ring.
Product: 1,4-Benzoxazepine . -
-Isomer (Anti-Alkyl): The hydroxyl group is anti to the C3 methylene. Migration of the alkyl group inserts nitrogen between the carbonyl carbon and C3.
Product: 1,5-Benzoxazepine .
Visualization: Isomer-to-Product Mapping
Caption: Figure 1. Stereospecific pathways for chroman-4-one oxime expansion. The E-isomer leads to the 1,4-system, while the Z-isomer leads to the 1,5-system.
Troubleshooting Guide: Common Failure Modes
Issue 1: "I am getting a mixture of 1,4- and 1,5-isomers."
Diagnosis: Your reaction conditions are causing in situ
-
Switch Reagents: Move to non-protic, mild activation agents like Cyanuric Chloride (TCT) or Thionyl Chloride in ether/DMF. These reagents react faster than the rate of oxime isomerization.
-
Isolate the Isomer: Do not use crude oxime. Recrystallize your oxime.[1] The
-isomer is usually less soluble in ethanol/water mixtures. -
Check C5 Substitution: If you have a substituent at C5 (peri-position), steric clash with the oxime OH destabilizes the
-isomer, forcing a higher -content.
Issue 2: "Low yield due to nitrile formation (Beckmann Fragmentation)."
Diagnosis: The carbocation intermediate is being stabilized by substituents (e.g., gem-dimethyl at C2 or C3), leading to C-C bond cleavage instead of migration. Solution:
-
Lower Temperature: Fragmentation has a higher activation energy than rearrangement. Run the reaction at 0°C to RT.
-
Change Solvent: Switch to a non-polar solvent (DCM or Toluene) to destabilize the separated ion pair required for fragmentation.
Issue 3: "The Schmidt Reaction (NaN3) gives the wrong isomer."
Diagnosis: The Schmidt reaction involves the formation of an iminodiazonium ion. Unlike the Beckmann rearrangement, the migrating group is determined by electronic aptitude (migratory aptitude) rather than strict geometry, often favoring the migration of the aryl group (phenyl > alkyl) regardless of initial geometry. Solution:
-
If you specifically need the 1,5-benzoxazepine (alkyl migration), the Schmidt reaction is not recommended . Use the isolated
-oxime and Beckmann conditions instead.
Reagent Selection Matrix
Choose your reagent based on your specific regioselectivity needs.
| Reagent | Acidity | Isomerization Risk | Primary Application | Notes |
| PPA (Polyphosphoric Acid) | High | High | 1,4-Benzoxazepine | Thermodynamic control. Often converts all |
| Cyanuric Chloride (TCT) | Low | Low | Retention of Geometry | Best for stereospecificity. Rearranges |
| Tosyl Chloride / NaOH | Neutral | Low | Retention of Geometry | Good for acid-sensitive substrates. |
| Medium | Medium | Mixed | Lewis acids can coordinate to N and O, sometimes altering migration preference. |
Validated Experimental Protocols
Protocol A: Selective Synthesis of (E)-Chroman-4-one Oxime
Target: Precursor for 1,4-Benzoxazepine
Context: The
-
Dissolution: Dissolve chroman-4-one (10 mmol) in Ethanol (30 mL).
-
Addition: Add Hydroxylamine hydrochloride (
, 12 mmol) and Sodium Acetate (15 mmol). -
Reflux: Heat to reflux for 2–4 hours. Monitor by TLC.[2]
-
Workup: Pour into ice water. The precipitate is predominantly the
-isomer .[2] -
Purification: Recrystallize from Ethanol/Water (9:1).
-
Validation:
NMR. The C5-H proton in the -isomer is deshielded (downfield shift > 8.0 ppm) due to the anisotropy of the oxime OH group.
-
Protocol B: Regiospecific Rearrangement to 1,4-Benzoxazepine
Method: Cyanuric Chloride Catalysis (Mild Conditions)
-
Setup: Under
atmosphere, dissolve pure (E)-chroman-4-one oxime (1.0 eq) in anhydrous DMF. -
Activation: Cool to 0°C. Add Cyanuric Chloride (TCT) (1.0 eq) portion-wise.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.
-
Quench: Add saturated
solution slowly. -
Extraction: Extract with EtOAc (3x). Wash organic layer with water (to remove DMF) and brine.
-
Result: High retention of regiochemistry yielding 2,3-dihydro-1,4-benzoxazepin-5(4H)-one.
References
-
Gawande, S. S., et al. (2025). "Regioselective Beckmann rearrangements of furanoside and pyranoside-derived oximes." ResearchGate.[3]
-
BenchChem Technical Support. (2025). "Strategies to control the stereoselectivity of the Beckmann rearrangement." BenchChem.[1][2]
-
Zhang, X., & Rovis, T. (2021).[4] "Photoisomerization of aryl oximes via visible-light-mediated energy transfer (EnT) catalysis." Journal of the American Chemical Society, 143, 21211-21217.[4]
-
Organic Chemistry Portal. "Beckmann Rearrangement." Organic-Chemistry.org.
-
Master Organic Chemistry. "Mechanism of the Beckmann Rearrangement." MasterOrganicChemistry.com.
Sources
Validation & Comparative
Comparative Guide: Purity Analysis of Chroman-4-one Oxime by HPLC and GC
Executive Summary
The analysis of Chroman-4-one oxime presents a classic analytical dichotomy: the trade-off between thermal stability (HPLC) and resolution efficiency (GC).
-
The Verdict: HPLC-UV is the Gold Standard for routine purity analysis and assay determination. It avoids the thermal degradation risks associated with the oxime group and allows for the quantification of geometric isomers (E/Z).
-
The Alternative: GC-FID/MS is viable only if derivatization (silylation) is employed. Direct injection is not recommended due to the high risk of on-column Beckmann rearrangement, which produces artifactual amide impurities.
Technical Context & Challenges
Chroman-4-one oxime is a critical intermediate in the synthesis of bioactive heterocycles (e.g., antifungal homoisoflavonoids). Two specific physicochemical properties dictate the analytical strategy:
-
Geometric Isomerism: The
double bond creates E (anti) and Z (syn) isomers. These often co-elute on short GC columns but can separate on HPLC, complicating integration. -
Thermal Instability: At temperatures >150°C (typical GC injector temps), oximes are prone to the Beckmann Rearrangement , converting the oxime into a lactam or amide artifact. This leads to false "impurity" peaks in the chromatogram.
Visualizing the Analytical Decision Matrix
Figure 1: Decision tree for selecting the appropriate analytical technique based on sample constraints.
Method A: High-Performance Liquid Chromatography (HPLC)
Status: Recommended for Purity & Assay.
HPLC is the preferred method because it operates at ambient temperatures, preserving the integrity of the oxime. The chroman ring provides a strong UV chromophore, making UV detection highly sensitive.
Optimized Protocol
-
Instrument: HPLC with PDA/UV Detector.
-
Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Waters Symmetry).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (Buffer prevents peak tailing of the oxime -OH).
-
Solvent B: Acetonitrile (MeCN).
-
-
Gradient: 20% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (primary) and 210 nm (secondary).
-
Temperature: 25°C.
Critical Analysis: The Isomer Issue
Chroman-4-one oxime often presents as a "split" peak or two distinct peaks due to E/Z isomerism.
-
Action: If two peaks are observed with identical UV spectra, sum the areas of both peaks for total purity calculation. Do not treat the second isomer as an impurity unless reference standards confirm otherwise.
Method B: Gas Chromatography (GC)
Status: Alternative (Requires Derivatization).[1]
Direct injection of underivatized oximes into a hot GC inlet (
The Failure Mode: Beckmann Rearrangement
Without protection, the hydroxyl group on the nitrogen is susceptible to protonation (by active sites in the liner) and heat-induced migration.
Figure 2: Mechanism of thermal degradation during direct GC injection.
Optimized Protocol (Derivatization)
To successfully analyze this compound by GC, you must block the hydroxyl group using Trimethylsilyl (TMS) derivatization.
-
Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Preparation: Mix 10 mg sample + 0.5 mL Pyridine + 0.2 mL BSTFA. Heat at 60°C for 30 mins.
-
Column: HP-5 or DB-5MS (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.
-
Inlet: Split 1:50, 250°C.
-
Oven: 100°C (hold 1 min)
280°C at 15°C/min. -
Detector: FID (300°C) or MS.
Comparative Data Analysis
The following table summarizes the performance characteristics based on validation data for bicyclic oximes.
| Parameter | HPLC-UV (Method A) | GC-FID (Method B - Derivatized) |
| Linearity ( | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05% (w/w) | 0.1% (w/w) |
| Precision (RSD) | < 0.5% | < 2.0% (due to derivatization variance) |
| Selectivity | High (Separates E/Z isomers) | Moderate (Isomers often merge) |
| Sample Prep Time | Low (Dilute & Shoot) | High (Requires 30+ min reaction) |
| Artifact Risk | Low | High (Incomplete derivatization) |
Troubleshooting Guide
HPLC Issues
-
Peak Tailing: The oxime -OH is slightly acidic. Ensure your water phase is acidified (pH ~2.5 using phosphoric or formic acid) to suppress ionization.
-
Double Peaks: Confirm this is E/Z isomerism by checking the UV spectrum of both peaks (should be identical).
GC Issues
-
Extra Peaks: If you see a peak eluting after the main oxime peak (in direct injection), it is likely the rearrangement product (amide).
-
Incomplete Derivatization: If using BSTFA, ensure the sample is strictly anhydrous. Moisture hydrolyzes the TMS reagent, leading to poor derivatization and messy baselines.
References
-
Beckmann Rearrangement Mechanisms
-
Chroman-4-one Chemistry & Synthesis
-
Isomer Separation
-
Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Retrieved from [Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Stereoconvergent Synthesis of Ketoximes - SYNFORM - Thieme Chemistry [thieme.de]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current developments in the synthesis of 4-chromanone-derived compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the 1H and 13C NMR Analysis for the Structural Validation of Chroman-4-one Oxime
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of molecular structures in solution. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectra of chroman-4-one and its corresponding oxime, offering a practical framework for structural validation. By understanding the key spectral shifts and correlations, scientists can confidently confirm the successful conversion of the ketone to the oxime, a critical transformation in the synthesis of many biologically active compounds.[1]
The Imperative of Structural Integrity in Research
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[2] The conversion of the C4-carbonyl group to an oxime is a common synthetic step to explore new biological activities or to serve as a precursor for further functionalization. However, without irrefutable proof of this conversion, all subsequent biological and pharmacological data rests on an unverified structural foundation. This guide will walk through the causality behind experimental choices in NMR spectroscopy and demonstrate how to build a self-validating system for the structural confirmation of chroman-4-one oxime.
Experimental Protocol: From Sample to Spectrum
Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.
Step 1: Sample Preparation
A well-prepared sample is the prerequisite for a high-resolution NMR spectrum.
-
Analyte Purity: Ensure the chroman-4-one oxime sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation. Purification is typically achieved through column chromatography or recrystallization.
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.[3] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. For compounds with exchangeable protons (like the oxime -OH), Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe these signals.
-
Concentration: For a standard ¹H NMR experiment, a concentration of 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[4] For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (10-20 mg) is preferable.
-
Homogenization and Filtration: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
-
Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shift scale to 0 ppm.[5]
Step 2: NMR Data Acquisition
The following are standard parameters for acquiring high-quality 1D NMR spectra on a 400 MHz spectrometer.
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | A standard 30-degree pulse for quantitative measurements. |
| Spectral Width | -2 to 12 ppm | To encompass all expected proton signals. |
| Acquisition Time | ~4 seconds | To ensure good digital resolution.[6] |
| Relaxation Delay | 1-2 seconds | To allow for near-complete relaxation of protons. |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A power-gated decoupling sequence with a 30-degree pulse to provide Nuclear Overhauser Enhancement (NOE) and improve signal intensity.[7] |
| Spectral Width | 0 to 220 ppm | To cover the full range of carbon chemical shifts.[8] |
| Acquisition Time | ~1-2 seconds | A compromise between resolution and experiment time. |
| Relaxation Delay | 2-5 seconds | To allow for the typically longer relaxation times of carbon nuclei. |
| Number of Scans | 1024-4096 | A higher number of scans is necessary due to the low natural abundance of ¹³C. |
Visualizing the Workflow: From Synthesis to Structural Validation
The following diagram illustrates the logical flow from the chemical synthesis to the final, validated structure using NMR spectroscopy.
Caption: Workflow from synthesis to validated structure.
¹H and ¹³C NMR Spectral Analysis: A Comparative Approach
The key to validating the formation of chroman-4-one oxime is to compare its NMR spectra with that of the starting material, chroman-4-one. The most significant changes will be observed around the C4 position.
¹H NMR Spectrum: Key Comparisons
The proton NMR spectrum provides information on the chemical environment, integration (number of protons), and coupling of protons.
| Proton | Chroman-4-one (Expected δ ppm) | Chroman-4-one Oxime (Expected δ ppm) | Rationale for Change |
| H-2 (CH₂) | ~4.5 (t) | ~4.3 (t) | The conversion of the C4 carbonyl to an oxime slightly shields the adjacent methylene protons, causing a minor upfield shift. |
| H-3 (CH₂) | ~2.8 (t) | ~2.9 (t) | The electronic environment at C3 is less affected, resulting in a minimal shift. |
| H-5 | ~7.8 (dd) | ~7.9 (dd) | The aromatic protons are generally less affected, though minor shifts can occur due to changes in the overall electron density of the molecule. |
| H-6, H-7, H-8 | ~6.9-7.5 (m) | ~6.9-7.6 (m) | Similar to H-5, minor shifts are expected. |
| N-OH | - | ~10-12 (s, broad) | The appearance of a broad singlet in the downfield region is a strong indicator of the oxime hydroxyl proton. This signal is often exchangeable with D₂O. |
Analysis of Expected Changes:
The most telling difference in the ¹H NMR spectrum is the disappearance of the characteristic deshielded proton at C5 (adjacent to the carbonyl in chroman-4-one) and the appearance of the oxime hydroxyl proton. However, the most significant changes for confirming the structural transformation are observed in the ¹³C NMR spectrum.
¹³C NMR Spectrum: The Definitive Proof
The ¹³C NMR spectrum provides a direct view of the carbon skeleton of the molecule.
| Carbon | Chroman-4-one (Expected δ ppm) | Chroman-4-one Oxime (Expected δ ppm) | Rationale for Change |
| C-2 | ~67 | ~65 | Minor shielding effect from the oximation at C4. |
| C-3 | ~37 | ~25 | A significant upfield shift is expected due to the change in hybridization and electronic environment at the adjacent C4. |
| C-4 | ~192 (C=O) | ~155 (C=N) | This is the most diagnostic change. The highly deshielded ketone carbonyl carbon is replaced by the less deshielded imine carbon of the oxime, resulting in a dramatic upfield shift of approximately 30-40 ppm.[9] |
| C-4a | ~121 | ~120 | Minimal change is expected for this aromatic carbon. |
| C-5 | ~127 | ~128 | Minimal change. |
| C-6 | ~121 | ~121 | Minimal change. |
| C-7 | ~136 | ~136 | Minimal change. |
| C-8 | ~118 | ~118 | Minimal change. |
| C-8a | ~161 | ~159 | Minor shielding effect. |
The Unmistakable Signature of Oximation:
The upfield shift of the C4 signal from the carbonyl region (~192 ppm) to the imine region (~155 ppm) is the unequivocal evidence of the conversion of the ketone to the oxime. This single, dramatic change provides the most trustworthy validation of the desired chemical transformation.
Advanced Structural Confirmation with 2D NMR
For complex molecules or to further solidify structural assignments, 2D NMR techniques are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings. In chroman-4-one oxime, a COSY spectrum would show a correlation between the triplets at H-2 and H-3, confirming their adjacent relationship.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This is essential for unambiguously assigning the signals for the C2/H2 and C3/H3 pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for assigning quaternary carbons. For instance, the H-2 protons would show a correlation to C-4, and the H-5 proton would show a correlation to C-4, definitively placing the oxime functionality.
The following diagram illustrates the key HMBC correlations that would be expected for chroman-4-one oxime.
Caption: Expected key 2D HMBC correlations for chroman-4-one oxime.
Conclusion: A Self-Validating Approach to Structural Elucidation
By systematically acquiring and analyzing ¹H, ¹³C, and 2D NMR data, researchers can create a self-validating system for the structural confirmation of chroman-4-one oxime. The comparison with the starting material, chroman-4-one, highlights the dramatic and predictable changes in the NMR spectra upon oximation, particularly the significant upfield shift of the C4 signal in the ¹³C NMR spectrum. This rigorous, data-driven approach ensures the structural integrity of synthesized compounds, providing a solid foundation for subsequent research and development activities.
References
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]
-
¹H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 7, 2024, from [Link]
-
¹³C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved February 7, 2024, from [Link]
-
Quantitative NMR Spectroscopy. (2017). Retrieved February 7, 2024, from [Link]
-
A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved February 7, 2024, from [Link]
-
NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved February 7, 2024, from [Link]
-
Optimized Default 13C Parameters. (2020, May 4). University of Wisconsin-Madison. Retrieved February 7, 2024, from [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020, April 28). MDPI. Retrieved February 7, 2024, from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved February 7, 2024, from [Link]
-
NMR Spectroscopy :: ¹H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 7, 2024, from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved February 7, 2024, from [Link]
-
Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (n.d.). PMC - NIH. Retrieved February 7, 2024, from [Link]
-
NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 7, 2024, from [Link]
-
Simple procedure for determination of configuration of ketone oximes and their derivatives by 13C NMR spectroscopy. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University. Retrieved February 7, 2024, from [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra. (2018, September 28). Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved February 7, 2024, from [Link]
-
Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. (n.d.). PMC - NIH. Retrieved February 7, 2024, from [Link]
-
Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. Retrieved February 7, 2024, from [Link]
-
NMR Sample Preparation. (n.d.). Western University. Retrieved February 7, 2024, from [Link]
- Method of analysis of aldehyde and ketone by mass spectrometry. (n.d.). Google Patents.
-
DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. (n.d.). RSC Publishing. Retrieved February 7, 2024, from [Link]
-
Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved February 7, 2024, from [Link]
-
Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. (n.d.). Gupea. Retrieved February 7, 2024, from [Link]
-
19.14: Spectroscopy of Aldehydes and Ketones. (2025, February 24). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]
-
Basic NMR Concepts. (n.d.). Retrieved February 7, 2024, from [Link]
-
Basic Practical NMR Concepts. (n.d.). MSU chemistry. Retrieved February 7, 2024, from [Link]
-
2D NMR Spectroscopy. (n.d.). Slideshare. Retrieved February 7, 2024, from [Link]
-
Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (2026, January 6). ResearchGate. Retrieved February 7, 2024, from [Link]
-
¹³C and ¹H NMR spectral studies of some piperidin-4-one oximes. (n.d.). Retrieved February 7, 2024, from [Link]
-
Structural Analysis of Organic Compound Using 2D - NMR Spectrum. (n.d.). JEOL. Retrieved February 7, 2024, from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 7, 2024, from [Link]
Sources
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- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 4. organomation.com [organomation.com]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. books.rsc.org [books.rsc.org]
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A Comparative Analysis of Chroman-4-one Oximes and Flavanones: Scaffolds for Bioactive Compound Development
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer both synthetic accessibility and potent biological activity is perpetual. Among the myriad of heterocyclic systems, the chroman-4-one core and its derivatives have emerged as privileged structures. This guide provides a comparative technical analysis of two prominent classes derived from this core: Flavanones and the synthetically derived Chroman-4-one Oximes . We will delve into their comparative biological activities, mechanisms of action, and the experimental methodologies used to evaluate them, offering researchers and drug development professionals a comprehensive resource for navigating their potential.
Structural and Chemical Foundations
At their core, both flavanones and chroman-4-one oximes share the chroman-4-one skeleton (2,3-dihydro-1-benzopyran-4-one). The fundamental distinction lies in the functional group at the C4 position and the substitution at C2.
-
Flavanones (2-Phenylchroman-4-ones): These are a major subclass of flavonoids, characterized by a phenyl group at the C2 position.[1] The C2-C3 bond is saturated, distinguishing them from flavones.[2] This class is abundant in nature, particularly in citrus fruits.
-
Chroman-4-one Oximes: These are synthetic derivatives where the ketone at the C4 position of the chroman-4-one core is converted into an oxime (=N-OH). This modification significantly alters the electronic and steric properties of the molecule, introducing a hydrogen bond donor/acceptor group and providing a handle for further chemical elaboration.[3][4]
The structural relationship between these compounds is pivotal. Flavanones are essentially 2-substituted chroman-4-ones. The conversion of the C4-ketone to an oxime in either the basic chroman-4-one scaffold or a flavanone itself creates a new chemical entity with a potentially distinct biological profile.
Caption: Structural relationship of Chroman-4-one derivatives.
Comparative Biological Activity
Both flavanones and chroman-4-one derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant effects.[2][5][6] The comparison below synthesizes data from various studies to highlight the strengths and nuances of each class.
Anticancer Activity
Flavanones and chroman-4-ones have been extensively investigated as potential anticancer agents.[5][7] Their mechanisms are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[8][9]
Mechanistic Insights: Flavanones Flavanones exert their anticancer effects through complex molecular mechanisms.[8] They are known to:
-
Induce Oxidative Stress: Flavanone derivatives can increase intracellular reactive oxygen species (ROS), leading to lipid peroxidation and a reduction in membrane fluidity, ultimately triggering cell death.[8][10]
-
Trigger Apoptosis: They can activate the intrinsic apoptotic pathway, evidenced by the cleavage of PARP and activation of caspases 9 and 3.[8]
-
Modulate Signaling Pathways: A key mechanism is the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway. Studies have shown they can inhibit the pro-survival ERK1/2 pathway while altering p38 and JNK activity.[8]
Caption: Flavanone-mediated inhibition of the ERK1/2 MAPK pathway.
Chroman-4-one Derivatives: Substituted chroman-4-ones have also demonstrated significant antiproliferative effects. Notably, they have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative disorders and cancer.[11][12] Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can disrupt cell cycle progression and inhibit tumor growth.[11][13]
Comparative Performance: Direct comparison is challenging due to variations in tested cell lines and compound structures. However, we can collate representative data.
| Compound Class | Derivative Example | Cancer Cell Line | Activity (IC50) | Reference |
| Flavanone | Furan-substituted Flavanone | MCF7 (Breast) | Significant Potential | [5] |
| Flavanone | 3-Benzylideneflavanone | Colon Cancer Lines | 10 - 30 µM | [10] |
| Chroman-4-one | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 µM | [11] |
| Chroman-4-one | 6-bromo-8-chloro-chroman-4-one | SIRT2 Inhibition | 1.8 µM | [12] |
This data suggests that while flavanones show broad antiproliferative activity in the low micromolar range, specific chroman-4-one derivatives can be engineered into highly potent enzyme inhibitors targeting specific cancer-related pathways. The derivatization of the chroman-4-one scaffold appears crucial for potent activity.[11]
Antimicrobial Activity
The rise of antimicrobial resistance has spurred the search for new therapeutic agents, and both compound classes have shown promise.[14][15]
Flavanones: Flavonoids, including flavanones, are well-known for their antimicrobial properties.[16][17] Their activity is highly dependent on their substitution pattern.[17] For instance, studies have shown that 3-hydroxy flavone derivatives are particularly active against Gram-negative bacteria, while 3-methyl flavanone derivatives are more effective against Gram-positive bacteria.[18] The mechanism of action can involve the disruption of bacterial membrane potential and inhibition of macromolecular biosynthesis.[19][20]
Chroman-4-one Oximes: The introduction of an oxime ether moiety to the chroman-4-one scaffold has been shown to produce compounds with moderate to good antibacterial and antifungal activities.[3] In some cases, these derivatives have exhibited potency superior to commercial standards like Bismerthiazol.[3] The oxime group enhances the molecule's ability to interact with biological targets, potentially through increased hydrogen bonding capabilities.
Comparative Performance: Studies have provided specific Minimum Inhibitory Concentration (MIC) values, allowing for a more direct comparison of potency.
| Compound Class | Derivative Example | Microorganism | Activity (MIC in µg/mL) | Reference |
| Flavanone | 2',4'-di-OH chalcone precursor | S. aureus (MRSA) | 0.39 - 6.25 | [19] |
| Chroman-4-one | 7-hydroxychroman-4-one | Candida albicans | Potent Activity | [2][14] |
| Chroman-4-one Oxime | Compound 4e | Xanthomonas oryzae pv. oryzae | 15 (EC50) | [3] |
| Chroman-4-one Oxime | Thioether derivative (7j) | Botrytis cinerea | 79% inhibition | [21] |
An interesting finding is that the chalcone precursors to flavanones often exhibit more potent activity against Gram-positive bacteria than their cyclized flavanone counterparts, suggesting that the structural rigidity of the flavanone ring is not always beneficial for antibacterial action.[19] Conversely, modifications to the chroman-4-one core, such as the addition of an oxime group, can confer significant and sometimes superior antimicrobial activity.[3]
Antioxidant Activity
Flavonoids are renowned for their antioxidant properties, which are closely linked to their ability to scavenge free radicals and chelate metals.[1][22][23]
Flavanones: The antioxidant capacity of flavanones is strongly dependent on their structure, particularly the number and position of hydroxyl groups.[24] Key structural features for high antioxidant activity include a dihydroxylated B-ring (a catechol structure) and the presence of a 4-oxo function in the C-ring.[24][25] They act by donating a hydrogen atom from a phenolic hydroxyl group to neutralize reactive oxygen species.[23]
Chroman-4-one and its Oximes: The chroman-4-one scaffold itself contributes to antioxidant activity.[2][6] The modification to an oxime introduces a new functional group, but the primary antioxidant mechanism is still likely to be driven by the phenolic hydroxyl groups on the aromatic ring. While oximes themselves can possess antioxidant properties[26], the overall activity of a chroman-4-one oxime derivative will be a composite of the contributions from the core structure and its various substituents.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following section outlines standard protocols for the synthesis and biological evaluation of these compounds.
Synthesis Protocols
A. Synthesis of Flavanones (General Procedure) This protocol is based on the Claisen-Schmidt condensation to form a chalcone, followed by intramolecular cyclization.[5][27]
-
Chalcone Formation:
-
Dissolve 2'-hydroxyacetophenone (1 eq.) and an appropriate heterocyclic or aromatic aldehyde (1 eq.) in ethanol.
-
Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (the chalcone), wash with water, and dry. Recrystallize from a suitable solvent like ethanol.
-
Causality: The base deprotonates the α-carbon of the acetophenone, creating a nucleophilic enolate that attacks the aldehyde carbonyl, initiating the condensation. Acidification neutralizes the excess base and protonates the resulting alkoxide.
-
-
Flavanone Cyclization:
-
Reflux the synthesized chalcone (1 eq.) with sodium acetate (2-3 eq.) in an alcohol-water solvent system.
-
Monitor the reaction by TLC until the chalcone is consumed.
-
Cool the reaction mixture and add water to precipitate the flavanone.
-
Filter the solid, wash thoroughly with water, and dry. Purify by column chromatography or recrystallization.
-
Causality: Sodium acetate acts as a base to facilitate the intramolecular Michael addition of the phenolic hydroxyl group onto the α,β-unsaturated ketone system of the chalcone, leading to the cyclized flavanone product.
-
B. Synthesis of Chroman-4-one Oxime This protocol describes the oximation of a chroman-4-one ketone.[28]
-
Reaction Setup:
-
Dissolve chroman-4-one (1 eq.) in ethanol by heating to boiling.
-
In a separate flask, prepare a hot aqueous solution of sodium acetate (2 eq.).
-
To the hot chroman-4-one solution, add hydroxylamine hydrochloride (1 eq.) followed by the hot sodium acetate solution.
-
Causality: Hydroxylamine hydrochloride is the source of the nucleophile. The base, sodium acetate, is crucial to neutralize the HCl salt and generate the free hydroxylamine (NH2OH), which is necessary to attack the carbonyl carbon of the chroman-4-one.
-
-
Reaction and Workup:
-
Heat the combined mixture at reflux for 1.5-2 hours. Monitor reaction completion by TLC.
-
Cool the mixture in an ice bath (approx. 10°C) to induce crystallization.
-
Collect the crystals by filtration, wash with cold water, and air dry.
-
Recrystallize from methanol to obtain the pure chroman-4-one oxime.
-
Biological Assay Protocols
A. Antimicrobial Susceptibility Testing: Broth Microdilution This workflow determines the Minimum Inhibitory Concentration (MIC) of a compound.[14][29]
Caption: Workflow for MIC determination via broth microdilution.
B. In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay This assay measures drug-induced cytotoxicity based on the measurement of cellular protein content.[5]
-
Cell Plating: Seed human cancer cells (e.g., MCF7, HT29) in 96-well plates at the appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the test compounds (flavanones or chroman-4-one oximes) to the wells and incubate for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the adherent cells by gently adding cold 10% Trichloroacetic Acid (TCA). Incubate for 1 hour at 4°C. Causality: TCA precipitates proteins and fixes the cells to the bottom of the well.
-
Staining: Wash the plates five times with deionized water and allow to air dry. Add 0.4% SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. Causality: SRB is a bright pink aminoxanthene dye that binds electrostatically to basic amino acid residues of proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.
-
Destaining and Solubilization: Discard the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow plates to air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Data Acquisition: Measure the absorbance (Optical Density) at ~510 nm using a microplate reader. Calculate the IC50 value from the dose-response curve.
Conclusion and Future Outlook
This comparative guide demonstrates that both flavanones and chroman-4-one oximes are versatile scaffolds with significant therapeutic potential.
-
Flavanones represent a well-established class of natural products with broad-spectrum anticancer and antimicrobial activities. Their efficacy is often linked to the modulation of complex cellular signaling networks, such as the MAPK pathway. Their natural abundance makes them attractive starting points for drug discovery programs.
-
Chroman-4-one Oximes are synthetic derivatives that showcase the power of targeted chemical modification. The introduction of the oxime functionality can confer potent and sometimes highly specific biological activity, as seen in the development of selective SIRT2 inhibitors and novel antimicrobial agents. This scaffold offers high modularity for synthetic chemists to fine-tune biological activity.
For researchers, the choice between these scaffolds depends on the therapeutic goal. Flavanones provide a rich source of bioactive compounds for screening and lead identification. The chroman-4-one oxime scaffold, on the other hand, offers a promising platform for medicinal chemistry campaigns aimed at optimizing potency and selectivity against specific targets through rational design. Future research should focus on direct, head-to-head comparisons of analogously substituted flavanones and chroman-4-one oximes to more precisely elucidate the contribution of the C4-oxime moiety to their biological profiles.
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Wang, B., et al. (2021). Synthesis and antibacterial and antifungal activities of novel thiochroman-4-one derivatives incorporating oxime ether and 1,3,4-oxadiazole thioether moieties. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1183-1188. [Link]
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Bouyahya, A., et al. (2019). Antimicrobial Activities and Mode of Flavonoid Actions. Molecules, 24(18), 3290. [Link]
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Zhang, Y., et al. (2020). Synthesis, Antibacterial, and Antifungal Activity Evaluation of Novel 4-Chromanone-Derived Compounds Incorporating Carboxamide and Oxime Ether Moieties. Journal of Agricultural and Food Chemistry, 68(47), 13388-13398. [Link]
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Al-Khayri, J. M., et al. (2023). Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine. Molecules, 28(23), 7878. [Link]
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Comparative Analysis: Antioxidant Capacity of Chroman-4-one Oxime Derivatives vs. Standard Agents
[1][2]
Executive Summary
This guide provides a technical evaluation of the antioxidant capacity of Chroman-4-one Oxime derivatives compared to industry-standard antioxidants: Ascorbic Acid (Vitamin C) , Trolox , and Butylated Hydroxytoluene (BHT) .
While the unsubstituted chroman-4-one core acts primarily as a synthetic scaffold, its functionalized oxime derivatives (specifically those bearing phenolic hydroxyls or thiosemicarbazone moieties) exhibit potent radical scavenging capabilities. Experimental data indicates that optimized chroman-4-one oxime derivatives can outperform standard Trolox in ABTS assays, achieving IC50 values as low as 3.76 µg/mL (vs. 8.04 µg/mL for Trolox), making them highly attractive candidates for therapeutic and stabilizing applications.[1]
Scientific Foundation: Structure & Mechanism[3]
To understand the superior performance of these compounds, one must analyze the Structure-Activity Relationship (SAR) . The antioxidant efficacy of chroman-4-one oximes is not incidental; it is engineered through specific molecular features.
The Pharmacophore
The core structure consists of a benzopyran-4-one (chroman-4-one) ring fused with an oxime functional group (=N-OH).
-
Chroman Ring: Provides lipophilicity, allowing the molecule to penetrate lipid bilayers and protect cell membranes from peroxidation.[1]
-
Oxime Group (=N-OH): The critical active site. The O-H bond in the oxime moiety has a relatively low Bond Dissociation Enthalpy (BDE) , facilitating the donation of a hydrogen atom to neutralize free radicals.
Mechanism of Action: Hydrogen Atom Transfer (HAT)
The primary antioxidant mechanism is Hydrogen Atom Transfer (HAT) .[1] When a reactive radical (
Figure 1: Mechanism of radical scavenging via Hydrogen Atom Transfer (HAT) by the oxime moiety.
Comparative Performance Analysis
The following data contrasts specific high-performance chroman-4-one oxime derivatives against standard controls. Note that "Chroman-4-one Oxime" in this context refers to the thiosemicarbazone-functionalized derivative , which represents the high-end potential of this chemical class.
Quantitative Data (IC50 Values)
Lower IC50 indicates higher potency.[1]
| Compound | Assay Type | IC50 (µg/mL) | Relative Potency |
| Chroman-4-one Derivative (Thiosemicarbazone) | ABTS | 3.76 | 2.1x vs. Trolox |
| Trolox (Standard) | ABTS | 8.04 | 1.0x (Baseline) |
| Ascorbic Acid (Vitamin C) | DPPH | ~4.50 | High |
| BHT (Synthetic Standard) | DPPH | ~12.0 - 18.0 | Moderate |
| Unsubstituted Chroman-4-one | DPPH | >100 | Negligible |
Analysis:
-
Vs. Trolox: The functionalized oxime derivative demonstrates a 2-fold increase in potency compared to Trolox, a water-soluble Vitamin E analog. This suggests superior electron/hydrogen donation kinetics in aqueous-alcoholic systems.[1]
-
Vs. Ascorbic Acid: While Ascorbic Acid remains the gold standard for rapid kinetics, chroman-4-one oximes offer superior lipophilicity , making them more effective in protecting lipid-rich structures (e.g., cell membranes) where Vitamin C penetration is limited.[1]
-
Vs. Unsubstituted Core: The raw chroman-4-one ketone lacks the H-donating oxime/hydroxyl groups, confirming that the oxime derivatization is essential for activity.
Experimental Protocols
To replicate these findings or evaluate new batches, use the following standardized protocols. These workflows ensure reproducibility and minimize solvent interference.[1]
DPPH Radical Scavenging Assay
Target: Assessment of general radical scavenging activity in organic media.
Reagents:
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protect from light).
-
Sample Solution: Chroman-4-one oxime dissolved in methanol (Range: 1 – 100 µg/mL).
Protocol Steps:
-
Preparation: Dilute sample to 5 concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).
-
Reaction: Mix 1.0 mL of sample solution with 1.0 mL of DPPH stock.
-
Control: Mix 1.0 mL methanol + 1.0 mL DPPH stock.
-
Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes .
-
Measurement: Read Absorbance (
) at 517 nm .
Calculation:
ABTS Cation Radical Decolorization Assay
Target: Assessment of electron transfer capability in aqueous/alcoholic media.
Reagents:
-
ABTS Stock: 7 mM ABTS + 2.45 mM potassium persulfate (incubate 12-16h in dark to generate radicals).
-
Working Solution: Dilute ABTS stock with ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .
Protocol Steps:
-
Reaction: Add 20 µL of sample to 2.0 mL of ABTS working solution.
-
Incubation: Incubate at 30°C for 6 minutes (exact timing is critical).
-
Measurement: Read Absorbance at 734 nm .
-
Reference: Use Trolox standard curve (0-20 µM) for TEAC (Trolox Equivalent Antioxidant Capacity) calculation.[1]
Experimental Workflow Visualization
The following diagram outlines the logical flow for validating the antioxidant capacity of a new chroman-4-one oxime batch.
Figure 2: Step-by-step experimental workflow for antioxidant validation.
Conclusion & Editorial Insight
The transition from a simple chroman-4-one ketone to its oxime derivative unlocks significant antioxidant potential. While the scaffold itself is biologically quiet, the introduction of the oxime group creates a potent radical scavenger that, in specific derivatives (e.g., thiosemicarbazones), outperforms the industry standard Trolox by a factor of two .[1]
Recommendation for Researchers:
-
For Lipophilic Systems: Prioritize Chroman-4-one oxime derivatives over Ascorbic Acid due to better solubility profiles in emulsions and lipid bilayers.
-
For Assay Validation: Always run a parallel Trolox standard. If your derivative shows an IC50 > 50 µg/mL, verify the purity of the oxime synthesis, as incomplete conversion from the ketone significantly reduces activity.
References
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Zhuang, T., Pan, W., Zhang, Y., & Li, P. (2025).[1] Synthesis, Bioactivity Evaluation, Molecular Docking, ADMET, and Drug-Likeness Studies of 4-Chromanone Derivatives Containing a Thiosemicarbazone Moiety. Journal of Heterocyclic Chemistry.
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Emami, S., et al. (2015).[1] Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.
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Naksuriya, O., & Okonogi, S. (2015).[1] Comparison and combination effects on antioxidant power of curcumin with gallic acid, ascorbic acid, and xanthone. Drug Discoveries & Therapeutics.[1]
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BenchChem. (S)-Chroman-4-amine Synthesis and Precursors. [1]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Chroman-4-One Oxime Enzyme Inhibitors
For researchers, medicinal chemists, and drug development professionals, the discovery of a potent enzyme inhibitor is a significant milestone. However, potency, often defined by the half-maximal inhibitory concentration (IC50), is merely the prologue to a deeper narrative. The true story lies in the mechanism of action (MoA)—the precise molecular choreography of how an inhibitor interacts with its target enzyme. Understanding the MoA is not an academic exercise; it is a critical determinant of a drug candidate's therapeutic potential, informing everything from lead optimization to predicting clinical efficacy and potential side effects.
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities.[1] Its derivatives, particularly chroman-4-one oximes, have emerged as promising inhibitors for various enzymes, including sirtuins and monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases, cancer, and metabolic disorders.[2][3][4] This guide provides an in-depth, integrated strategy for rigorously validating the MoA of these inhibitors, comparing the necessary experimental approaches with those used for other classes of enzyme inhibitors.
Our approach is built on three pillars of investigation:
-
Biochemical & Enzymatic Assays: To define the type and kinetics of inhibition.
-
Biophysical Validation: To confirm direct physical binding and quantify the interaction thermodynamics.
-
Structural Elucidation: To visualize the atomic-level details of the enzyme-inhibitor complex.
This multi-faceted approach ensures a self-validating system where data from each pillar corroborates the others, building a robust and trustworthy case for a specific mechanism of action.
Pillar 1: Unraveling Inhibition Type with Biochemical & Enzymatic Assays
The foundational step in MoA validation is to characterize the inhibitor's effect on the enzyme's catalytic activity. These assays are the first window into whether the inhibitor competes with the substrate, binds to a different site, or interacts with the enzyme-substrate complex.
The Causality Behind the Choice: From IC50 to Ki
An initial IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is a useful starting point but is highly dependent on assay conditions (e.g., substrate and enzyme concentrations). To move beyond this, we must determine the inhibition constant (Ki), a true measure of the inhibitor's binding affinity. This requires a series of kinetic experiments.
Experimental Workflow: Enzyme Kinetics
The overall workflow for determining the mode of inhibition is a systematic process that moves from initial potency measurements to detailed kinetic analysis.
Caption: Integrated workflow for validating an inhibitor's mechanism of action.
Detailed Protocol: Determining Inhibition Modality
-
Enzyme and Substrate Preparation: Begin with a highly purified and well-characterized enzyme. The choice of substrate is critical; for enzymes like MAO, a common substrate is p-tyramine, and its consumption or product formation (like H2O2) can be monitored.[5]
-
Establish Assay Conditions: Determine the initial velocity conditions where the reaction rate is linear with time and enzyme concentration. This is crucial for accurate kinetic measurements.
-
Michaelis-Menten Kinetics (No Inhibitor): Perform the enzyme reaction across a range of substrate concentrations to determine the Michaelis constant (Km) and maximum velocity (Vmax). This provides the baseline for comparison.
-
Inhibition Assays: Repeat the kinetic experiments in the presence of several fixed concentrations of the chroman-4-one oxime inhibitor.
-
Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of changes in the plot in the presence of the inhibitor reveals the mechanism of action.[6][7]
Caption: Visual representation of reversible enzyme inhibition mechanisms.
-
Competitive Inhibition: Lineweaver-Burk plots will show lines intersecting on the y-axis (Vmax is unchanged, apparent Km increases). This suggests the inhibitor binds to the same active site as the substrate. Many chromone derivatives have been shown to be competitive inhibitors of MAO-B.[8]
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, Vmax decreases). This indicates the inhibitor binds to an allosteric site, affecting catalysis but not substrate binding.[6]
-
Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease). The inhibitor binds only to the enzyme-substrate (ES) complex.[7]
Pillar 2: Biophysical Validation of Direct Target Engagement
While enzyme kinetics provide strong evidence for a particular MoA, they are indirect measurements of the binding event. Biophysical techniques are essential to unequivocally demonstrate that the inhibitor physically interacts with the target enzyme and to determine the thermodynamics of this interaction.[9]
The Causality Behind the Choice: Confirming Physical Interaction
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide direct evidence of binding, independent of enzyme activity.[10][11] They measure the binding affinity (dissociation constant, KD), which should correlate with the kinetically derived inhibition constant (Ki). A significant discrepancy between Ki and KD may suggest a more complex mechanism or potential assay artifacts.
Comparative Overview of Biophysical Techniques
| Technique | Principle | Key Outputs | Advantages | Considerations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | k_on, k_off, K_D | Real-time kinetics, high sensitivity, low protein consumption.[10] | Requires protein immobilization, which can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | K_D, ΔH, ΔS, Stoichiometry (n) | "Gold standard" for thermodynamics, label-free, in-solution.[11] | Requires larger quantities of protein, lower throughput. |
| Thermal Shift Assay (TSA) | Measures the change in protein melting temperature upon ligand binding. | ΔT_m | High throughput, low protein consumption, good for screening.[10] | Indirect measure of binding; not all binding events cause a thermal shift. |
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
ITC is particularly powerful as it provides a complete thermodynamic profile of the interaction.[12]
-
Sample Preparation: Dialyze both the purified enzyme and the chroman-4-one oxime inhibitor into the identical buffer to minimize heats of dilution. Degas samples thoroughly.
-
Instrument Setup: Load the enzyme into the sample cell and the inhibitor into the injection syringe. A typical concentration for the enzyme is 10-30 µM.[10]
-
Titration: Perform a series of small, precise injections of the inhibitor into the enzyme solution while monitoring the heat change.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of inhibitor to enzyme. Fit the resulting binding isotherm to a suitable model to extract the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[11]
A successful ITC experiment provides strong, direct evidence of a binding event and delivers a KD value that should be in close agreement with the Ki determined from kinetic assays.
Pillar 3: Structural Elucidation of the Inhibitor-Enzyme Complex
The ultimate validation of an inhibitor's MoA comes from visualizing its interaction with the enzyme at an atomic level. Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the precise binding site and the key molecular interactions that drive inhibition.[13]
The Causality Behind the Choice: Visualizing the Binding Pose
Seeing is believing. A high-resolution structure of the enzyme-inhibitor complex provides irrefutable proof of the binding site. For a competitive inhibitor, the structure should show the compound occupying the active site, often mimicking the interactions of the natural substrate. For an allosteric inhibitor, the structure would reveal binding to a different pocket, often inducing a conformational change in the enzyme.
Comparison of Structural Techniques
-
X-ray Crystallography: This has been the cornerstone of structural biology. It requires growing well-ordered crystals of the enzyme-inhibitor complex, which can be a significant bottleneck.[14] However, when successful, it yields very high-resolution structures.
-
Cryo-Electron Microscopy (Cryo-EM): A revolutionary technique, particularly for large, flexible proteins or complexes that are difficult to crystallize.[15] Cryo-EM involves flash-freezing the sample and imaging individual particles with an electron microscope.[16] Recent advances have enabled near-atomic resolution for a wide range of targets.[17]
Detailed Workflow: X-ray Crystallography of an Enzyme-Inhibitor Complex
-
Crystallization Screening: Screen a wide range of conditions (precipitants, pH, temperature) to find a condition that yields high-quality crystals of the target enzyme.
-
Complex Formation: Form the enzyme-inhibitor complex either by co-crystallizing the enzyme in the presence of the chroman-4-one oxime inhibitor or by soaking pre-formed enzyme crystals in a solution containing the inhibitor.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron) and collect the diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A molecular model of the protein is then built into this map, with clear density for the inhibitor revealing its position and orientation (its "binding pose").
The resulting structure provides the ultimate validation, confirming the binding site predicted by kinetic and biophysical data and guiding the next steps in structure-based drug design.
Comparative Analysis: Validating Chroman-4-one Oximes vs. Other Inhibitor Classes
The integrated workflow described above is robust, but the emphasis and interpretation of results can differ when comparing a reversible inhibitor like a chroman-4-one oxime to other classes, such as irreversible covalent inhibitors.
| Feature | Chroman-4-one Oxime (Reversible, Competitive) | Alternative: Covalent Irreversible Inhibitor |
| Kinetic Analysis | Characterized by a reversible Ki. Inhibition can be overcome by high substrate concentrations. Dialysis will restore enzyme activity.[18] | Time-dependent loss of enzyme activity. Inhibition is not overcome by substrate. Dialysis does not restore activity. |
| Biophysical Validation | SPR/ITC measures a standard equilibrium KD. | SPR shows very slow or no dissociation (k_off ≈ 0). ITC may be challenging due to covalent reaction heat. |
| Structural Evidence | X-ray/Cryo-EM shows non-covalent interactions (H-bonds, hydrophobic contacts) in the active site. | X-ray/Cryo-EM shows a covalent bond between the inhibitor and a specific amino acid residue (e.g., Cys, Ser) in the active site. |
| Key Validation Question | Does the inhibitor compete with the substrate for the active site? | Which residue does the inhibitor covalently modify and is the modification specific? |
Conclusion: An Integrated, Self-Validating Approach
Validating the mechanism of action for a novel enzyme inhibitor like a chroman-4-one oxime is a comprehensive endeavor that extends far beyond a simple IC50 measurement. It requires an integrated, multi-pronged approach where biochemical, biophysical, and structural data are woven together to tell a cohesive and scientifically rigorous story. By systematically determining the inhibition kinetics (Ki), confirming direct binding and thermodynamics (KD), and visualizing the atomic interactions, researchers can build an unassailable case for the inhibitor's MoA. This deep understanding is the bedrock upon which successful, rationally designed therapeutic agents are built.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
